1-Methoxy-2-nitronaphthalene
Description
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Structure
3D Structure
Properties
CAS No. |
4900-62-3 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-methoxy-2-nitronaphthalene |
InChI |
InChI=1S/C11H9NO3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3 |
InChI Key |
MADSSDZXBDQMAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
1-Methoxy-2-nitronaphthalene (CAS 4900-62-3): Synthesis, Characterization, and Applications in Advanced Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently encounter aromatic ethers that serve as pivotal building blocks in medicinal chemistry. 1-Methoxy-2-nitronaphthalene (CAS 4900-62-3) is one such critical intermediate. Characterized by its unique electronic push-pull system—an electron-donating methoxy group paired with an electron-withdrawing nitro group on a conjugated naphthalene core—this compound is highly susceptible to regioselective nucleophilic aromatic substitution (SNAr)[1]. This technical guide provides a rigorous, causality-driven exploration of its physicochemical properties, synthetic methodologies, and strategic utility in developing Toll-Like Receptor 8 (TLR8) agonists and axially chiral binaphthyls.
Physicochemical Properties & Spectroscopic Profiling
Before deploying any compound in a synthetic pipeline, establishing a robust analytical baseline is non-negotiable. The structural integrity of 1-methoxy-2-nitronaphthalene must be verified to prevent downstream failures in complex multi-step syntheses.
Core Chemical Properties
The following table summarizes the foundational properties required for reaction planning and stoichiometric calculations[2]:
| Property | Value / Description |
| IUPAC Name | 1-Methoxy-2-nitronaphthalene |
| CAS Registry Number | 4900-62-3 |
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| Melting Point | 80–81 °C |
| Appearance | Pale yellow solid |
| InChIKey | MADSSDZXBDQMAF-UHFFFAOYSA-N |
Spectroscopic Validation Data
To ensure a self-validating workflow, researchers must confirm the identity of the synthesized or procured batch using Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical shifts of the methoxy protons and the aromatic ring are diagnostic[1].
| Analytical Method | Diagnostic Peaks / Shifts |
| 1H NMR (500 MHz, CDCl3) | δ 8.32 (ddd, J = 3.0, 1.6, 0.7 Hz, 1H), 7.90 (d, J = 8.9 Hz, 2H), 7.71–7.60 (m, 3H), 4.15 (s, 3H, -OCH3). |
| 13C NMR (126 MHz, CDCl3) | δ 151.85, 139.19, 136.61, 129.61, 128.70, 128.34, 127.74, 124.49, 124.30, 121.16, 63.88. |
| Mass Spectrometry (MS) | m/z 203 (M+) |
Causality Insight: The singlet at δ 4.15 ppm in the 1H NMR spectrum is the definitive marker of the methoxy group. A shift or splitting of this peak indicates incomplete methylation or degradation, serving as an immediate quality control checkpoint.
Mechanistic Pathways to 1-Methoxy-2-nitronaphthalene
The synthesis of 1-methoxy-2-nitronaphthalene can be approached via two primary routes: the direct methylation of 2-nitro-1-naphthol, or the oxidative nitration of 1-methoxynaphthalene. The choice of route dictates the yield, purity, and necessary purification steps.
Caption: Comparative synthetic routes to 1-Methoxy-2-nitronaphthalene.
Workflow 1: High-Yield Methylation of 2-Nitro-1-naphthol (Preferred Route)
This protocol leverages the Williamson ether synthesis mechanism. The use of a strong base (KOH) deprotonates the naphthol, creating a highly nucleophilic phenoxide ion that readily attacks the electrophilic methyl iodide (MeI)[1].
Step-by-Step Methodology:
-
Preparation: Dissolve 2-nitro-1-naphthol (1.0 mmol, 189 mg) in 5 mL of anhydrous acetone in a round-bottom flask equipped with a reflux condenser.
-
Base Addition: Add KOH (3.0 mmol, 168 mg) to the solution. Causality: An excess of KOH ensures complete deprotonation of the naphthol, driving the equilibrium toward the phenoxide intermediate.
-
Alkylation: Slowly inject Methyl Iodide (MeI) (2.0 mmol, 124 μL).
-
Reaction Execution: Reflux the mixture for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using 10% EtOAc/hexanes. The disappearance of the starting material spot (lower Rf) and the appearance of a new spot at Rf = 0.50 confirms conversion[1].
-
Workup: Cool the mixture to room temperature and remove the acetone under reduced pressure. Quench with distilled water to solubilize unreacted KOH and inorganic salts.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 30 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via silica gel column chromatography (10% EtOAc/hexanes).
-
Validation: The product is isolated as a pale yellow solid (approx. 178 mg, 88% yield). Confirm purity via 1H NMR (check for the δ 4.15 ppm singlet)[1].
Workflow 2: Ceric Ammonium Nitrate (CAN) Mediated Nitration
Alternatively, nitration of 1-methoxynaphthalene using Ceric Ammonium Nitrate (CAN) in glacial acetic acid at 70°C yields 1-methoxy-2-nitronaphthalene. However, this is a single-electron transfer (SET) oxidative pathway that generates a complex mixture of six nitro derivatives (including 1-methoxy-4-nitronaphthalene and dimeric binaphthyls). Due to the arduous chromatographic separation required, this route is generally reserved for studies exploring oxidative biradical coupling rather than targeted synthesis.
Strategic Applications in Drug Development
Synthesis of TLR8-Selective Agonists
Toll-like receptor 8 (TLR8) agonists are potent inducers of T helper 1-polarizing cytokines, making them highly valuable as vaccine adjuvants[3]. 1-Methoxy-2-nitronaphthalene is a critical starting material for synthesizing 1-alkyl-1H-benzimidazol-2-amines, a novel chemotype of TLR8 agonists[1].
The methoxy group at the C1 position acts as an excellent leaving group under nucleophilic aromatic substitution (SNAr) conditions due to the strong electron-withdrawing effect of the adjacent C2-nitro group.
Caption: SNAr-driven synthetic pipeline from 1-Methoxy-2-nitronaphthalene to TLR8 Agonists.
Application Protocol: By reacting 1-methoxy-2-nitronaphthalene with pentylamine, researchers can achieve facile nucleophilic substitution to form N-pentyl-2-nitro-1-naphthylamine. Subsequent reduction of the nitro group and microwave-assisted cyclization yields the target 1-pentyl-1H-naphtho[2,3-d]imidazol-2-amine[1]. This specific regioisomer demonstrates significant TLR8 agonistic activity, highlighting the structural importance of the 1,2-substitution pattern established by the starting material[3].
Asymmetric Synthesis of Binaphthyls
Beyond immunology, 1-methoxy-2-nitronaphthalene is utilized in the synthesis of axially chiral molecules. Treatment of the compound with Grignard reagents (e.g., 1-naphthylmagnesium bromide) in a diethyl ether-benzene solvent system at room temperature facilitates the displacement of the methoxy group. This reaction provides a high-yield entry into 2-nitro-1,1'-binaphthyls. By utilizing chiral derivatives (like 1-menthoxy-2-nitronaphthalene), chemists can induce axial chirality into the binaphthyl bond, achieving enantiomeric excesses (ee) of up to 78%[4].
Hazard Assessment & Handling Protocols
As with many functionalized naphthalenes, 1-methoxy-2-nitronaphthalene presents specific occupational hazards that require strict adherence to safety protocols[5].
-
Toxicity: Harmful if swallowed (H302). It exhibits acute oral toxicity[5].
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335)[5].
-
Environmental: Toxic to aquatic life with long-lasting effects (H411)[5].
Self-Validating Safety Protocol: Always handle this compound within a certified chemical fume hood to mitigate inhalation risks. Personal Protective Equipment (PPE) must include safety goggles with side-shields, impervious protective clothing, and chemically resistant gloves (e.g., nitrile)[5]. Waste must be segregated into halogen-free organic waste containers and disposed of according to local environmental regulations to prevent aquatic contamination.
References
-
Beesu, M., et al. (2014). Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines. Journal of Medicinal Chemistry, 57(17), 7325-7341. Retrieved from[Link]
-
Ramchander, J., & Reddy, A.R. (2011). Ceric ammonium nitrate mediated oxidative dimerisation of 1-methoxy naphthalene. Indian Journal of Chemistry - Section B. Retrieved from [Link]
-
ResearchGate. The First Nucleophilic Aromatic Substitution of Suitably Activated 2-Methoxyfurans with Grignard Reagents. Retrieved from[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-methoxy-2-nitronaphthalene | 4900-62-3 [sigmaaldrich.com]
- 3. Human Toll-like receptor 8-selective agonistic activities in 1-alkyl-1H-benzimidazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methoxynaphthalene | 2216-69-5 | Benchchem [benchchem.com]
1-Methoxy-2-nitronaphthalene: Structural Dynamics, Synthesis, and Applications in Drug Development
Executive Summary
1-Methoxy-2-nitronaphthalene is a highly versatile aromatic ether that serves as a critical synthetic intermediate in advanced organic chemistry and drug discovery. Characterized by a rigid naphthalene core substituted with opposing electronic groups, this compound is uniquely primed for regioselective transformations. This technical whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and its downstream applications—most notably in the development of Toll-like receptor 8 (TLR8) agonists and axially chiral ligands.
Physicochemical Profiling & Structural Analysis
The reactivity of 1-methoxy-2-nitronaphthalene is dictated by the push-pull electronic environment created by its substituents. The electron-donating methoxy group at the C1 position enriches the pi-system, while the strongly electron-withdrawing nitro group at the C2 position acts as an electron sink. Furthermore, the steric clash between the peri-hydrogen (at C8), the methoxy group, and the nitro group forces the nitro group slightly out of coplanarity with the naphthalene ring, a structural nuance that significantly influences its susceptibility to nucleophilic attack.
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | 1-Methoxy-2-nitronaphthalene |
| CAS Registry Number | 4900-62-3 |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.20 g/mol |
| Melting Point | 80 - 81 °C |
| Appearance | Pale yellow solid |
Data supported by[1].
Synthetic Methodology: Methylation of 2-Nitro-1-naphthol
The most efficient route to synthesize 1-methoxy-2-nitronaphthalene is via the base-catalyzed methylation of 2-nitro-1-naphthol. As a Senior Application Scientist, I emphasize that successful execution relies on understanding the causality behind solvent and reagent selection.
Step-by-Step Protocol & Causality
-
Deprotonation: Dissolve 2-nitro-1-naphthol (1.0 mmol) in 5 mL of anhydrous acetone. Add Potassium Hydroxide (KOH, 3.0 mmol).
-
Electrophilic Attack: Introduce Methyl Iodide (MeI, 2.0 mmol) dropwise to the stirring mixture.
-
Causality: MeI is an unhindered, highly reactive electrophile ideal for rapid Sₙ2 methylation.
-
-
Thermal Activation: Heat the reaction mixture to reflux for 12 hours.
-
Causality: The ortho-nitro group introduces significant steric bulk adjacent to the reaction site. Refluxing provides the necessary thermal energy to overcome the activation barrier for the Sₙ2 transition state[2].
-
-
In-Process Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% EtOAc/hexanes mobile phase.
-
Validation: The protocol is self-validating; the starting material will deplete, and a distinct new spot will appear at R_f = 0.50 , confirming successful etherification[2].
-
-
Workup & Extraction: Cool to room temperature and remove the solvent under reduced pressure. Quench the residue with deionized water and extract with Ethyl Acetate (3 × 30 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (10% EtOAc/hexanes) to yield the product as a pale yellow solid (approx. 88% yield)[2].
Workflow for the synthesis of 1-Methoxy-2-nitronaphthalene via methylation.
Reactivity Profiles and Downstream Applications
Nucleophilic Aromatic Substitution (SₙAr) in Drug Development
While a methoxy group is traditionally a poor leaving group, the unique architecture of 1-methoxy-2-nitronaphthalene upends this rule. The strongly electron-withdrawing nitro group at the ortho position heavily activates the C1 carbon. When subjected to primary amines (e.g., pentylamine), the molecule undergoes a facile Nucleophilic Aromatic Substitution (SₙAr). The nitro group stabilizes the intermediate Meisenheimer complex, allowing the methoxy group to be displaced[2][3].
This specific reaction is a cornerstone in the synthesis of N-alkyl-2-nitronaphthalen-1-amines , which are subsequently reduced and cyclized to form 1-alkyl-1H-benzimidazol-2-amines—potent and selective agonists for Human Toll-Like Receptor 8 (TLR8), a critical target in immunotherapy[2][3].
Grignard Reactions and Axial Chirality
Beyond drug discovery, 1-methoxy-2-nitronaphthalene is utilized in advanced organometallic coupling. Treatment of this compound with aryl Grignard reagents (such as 1-naphthylmagnesium bromide) in a diethyl ether–benzene solvent system facilitates a cross-coupling reaction that yields 2-nitro-1,1′-binaphthyls [4][5]. This pathway is highly valued in asymmetric synthesis, as it provides a direct entry point into axially chiral binaphthyl frameworks, which are ubiquitous as chiral ligands in transition-metal catalysis[4].
Divergent reactivity pathways of 1-Methoxy-2-nitronaphthalene in synthesis.
Analytical Validation & Quality Control
To ensure the scientific integrity of the synthesized 1-methoxy-2-nitronaphthalene, rigorous spectroscopic validation is required. The definitive proof of successful methylation is the appearance of a sharp 3H singlet at δ 4.15 ppm in the ¹H NMR spectrum, corresponding to the newly installed methoxy protons, alongside the complete disappearance of the broad phenolic OH peak[2].
Table 2: Nuclear Magnetic Resonance (NMR) Spectral Data
| Analytical Method | Key Signals / Chemical Shifts |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.32 (ddd, J = 3.0, 1.6, 0.7 Hz, 1H), 7.90 (d, J = 8.9 Hz, 2H), 7.71–7.60 (m, 3H), 4.15 (s, 3H) |
| ¹³C NMR (126 MHz, CDCl₃) | δ 151.85, 139.19, 136.61, 129.61, 128.70, 128.34, 127.74, 124.49, 124.30, 121.16, 63.88 |
| TLC Retention Factor (R_f) | 0.50 (10% EtOAc/hexanes) |
Spectral data sourced from the structural elucidation of TLR8 agonist precursors[2][3].
References
-
Journal of Medicinal Chemistry (ACS Publications). "Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines." PubMed Central (PMC). Available at:[Link]
-
ResearchGate. "Vinylation of Nitro-Substituted Indoles, Quinolinones, and Anilides with Grignard Reagents." ChemInform. Available at:[Link]
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 1-Methoxy-2-nitronaphthalene
Regiocontrol and Chromatographic Isolation Strategies
Part 1: Executive Summary & Strategic Rationale
The Challenge: Overcoming Kinetic Bias
The synthesis of 1-methoxy-2-nitronaphthalene (β-nitro isomer) from 1-methoxynaphthalene presents a classic problem in regioselectivity. The methoxy group at position C1 is a strong ortho/para director. However, in the naphthalene system, the α-positions (C1, C4, C5, C8) are kinetically much more reactive than the β-positions (C2, C3, C6, C7).
Consequently, direct nitration overwhelmingly favors 1-methoxy-4-nitronaphthalene (the α-nitro isomer) due to the synergistic activation of the C4 position by the methoxy group and the inherent reactivity of the α-carbon. The target C2 isomer is typically formed as a minor product (10–25%), often regarded as an impurity.
The Solution: Enrichment-Purification Protocol
Since no commercially viable reagent exists to exclusively direct nitration to the C2 position in this substrate, this Application Note details a Minor-Isomer Isolation Workflow . Instead of attempting to force regioselectivity against thermodynamic and kinetic barriers, this protocol optimizes the reaction for mono-nitration and utilizes the physical property differences (solubility and polarity) to isolate the target.
Core Workflow:
-
Low-Temperature Nitration: Minimizes dinitration and oxidation byproducts.
-
Fractional Crystallization (The "Crash-Out" Step): Exploits the higher melting point and lower solubility of the major 4-nitro isomer to remove it from the bulk mixture.
-
Flash Chromatography: Purifies the 2-nitro enriched mother liquor.
Part 2: Mechanistic Insight & Pathway Analysis
The nitration proceeds via an Electrophilic Aromatic Substitution (
Figure 1: Reaction pathway showing the kinetic competition between C4 (Major) and C2 (Minor) substitution.
Part 3: Experimental Protocol
Reagents & Equipment
-
Starting Material: 1-Methoxynaphthalene (98%+ purity).
-
Reagents: Nitric Acid (70%, d=1.42), Acetic Anhydride (
), Glacial Acetic Acid. -
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes.
-
Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, ice-salt bath.
Step-by-Step Synthesis (10 mmol Scale)
Phase A: Nitration[1][2]
-
Preparation of Nitrating Agent: In a separate vial, mix Nitric Acid (0.70 mL, 11 mmol) with Glacial Acetic Acid (2 mL) . Cool to 0°C.
-
Note: Using acetic acid as a solvent for
moderates the nitronium ion concentration, preventing runaway exotherms.
-
-
Substrate Solubilization: Dissolve 1-Methoxynaphthalene (1.58 g, 10 mmol) in Acetic Anhydride (10 mL) in the 3-neck flask.
-
Controlled Addition: Cool the substrate solution to -5°C to 0°C using an ice-salt bath. Add the nitrating mixture dropwise over 20 minutes.
-
Critical Control Point: Do not allow temperature to exceed 5°C. Higher temperatures promote dinitration at the 2,4-positions.
-
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Endpoint: Disappearance of starting material (
). Two new spots will appear: Major (4-nitro, lower ) and Minor (2-nitro, intermediate ).
-
Phase B: Work-up and Enrichment (The "Crash-Out")
-
Quench: Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A yellow precipitate (mixture of isomers) will form.
-
Extraction: Extract the aqueous slurry with DCM (3 x 30 mL) . Wash combined organics with sat.
(to remove acid) and Brine . Dry over and concentrate in vacuo. -
Fractional Crystallization:
-
Dissolve the crude yellow solid in a minimum amount of boiling Methanol (~15-20 mL) .
-
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filtration: Large yellow needles will crystallize. This is primarily the unwanted 1-methoxy-4-nitronaphthalene. Filter these off.
-
Filtrate Retention: The mother liquor (filtrate) now contains a significantly enriched ratio of the target 1-methoxy-2-nitronaphthalene .
-
Phase C: Chromatographic Isolation
-
Concentration: Evaporate the methanol filtrate to dryness to obtain an enriched orange oil/solid.
-
Column Setup: Pack a silica gel column (230-400 mesh).
-
Elution Gradient:
-
Start: 100% Hexane (to elute any remaining starting material).
-
Gradient: 0%
10% EtOAc in Hexane.
-
-
Fraction Collection:
-
Fraction A: Traces of 1-methoxynaphthalene.
-
Fraction B: 1-Methoxy-2-nitronaphthalene (Target).
-
Fraction C: Remaining 1-methoxy-4-nitronaphthalene (Major impurity).
-
Note: The 2-nitro isomer typically elutes before the 4-nitro isomer due to the "ortho effect" twisting the nitro group and slightly reducing polarity compared to the planar 4-nitro isomer.
-
Part 4: Data Analysis & Validation
Physical & Spectroscopic Data
| Property | 1-Methoxy-2-nitronaphthalene (Target) | 1-Methoxy-4-nitronaphthalene (Impurity) |
| Melting Point | 80–81 °C | 83–85 °C |
| TLC ( | ~0.45 (Hex:EtOAc 9:1) | ~0.35 (Hex:EtOAc 9:1) |
| Appearance | Yellow prisms/plates | Yellow needles |
| 1H NMR Key Feature | No peri-deshielding. H3/H4 doublets. | H5 is peri-deshielded (>8.5 ppm). |
NMR Validation (Diagnostic Signals)
To confirm you have the correct isomer, look for the proton signals on the substituted ring and the peri effect.
-
1-Methoxy-4-nitronaphthalene (Major):
-
The proton at C5 (peri to the nitro group) will appear as a doublet/multiplet significantly downfield (
8.6–8.8 ppm ) due to the deshielding cone of the group. -
The C2 and C3 protons appear as doublets (
Hz).
-
-
1-Methoxy-2-nitronaphthalene (Target):
-
Absence of the extreme downfield signal (>8.5 ppm). The nitro group is at C2; the peri position C8 is peri to the methoxy group (or H1 if it were H), but here C1 is OMe. The nitro group at C2 has no peri-hydrogen interaction.
-
H3 and H4 appear as doublets (
Hz).
-
Part 5: Process Workflow Diagram
Figure 2: Operational workflow emphasizing the enrichment of the mother liquor prior to chromatography.
Part 6: References
-
Bunce, N. J., et al. (1987). "Nucleophilic aromatic substitution of 1-methoxy-4-nitronaphthalene." The Journal of Organic Chemistry, 52(19), 4214–4219.
-
Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[5] Nitration: Methods and Mechanisms. VCH Publications. (Standard reference for nitration kinetics).
-
ChemicalBook. (2024).[6] "1-Methoxy-4-nitronaphthalene Properties and Melting Point Data."
-
PubChem. (n.d.).[7] "2-Methoxy-1-nitronaphthalene Compound Summary." National Library of Medicine.
-
Hodgson, H. H., & Habeshaw, J. (1942). "Nitration of 1-naphthyl methyl ether." Journal of the Chemical Society, 47. (Foundational literature on the isomer distribution).
Sources
- 1. scitepress.org [scitepress.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. CN102757322A - Preparation method of 1-methoxynaphthalene - Google Patents [patents.google.com]
- 5. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 6. Methyl 4-nitronaphthyl ether | C11H9NO3 | CID 78613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methoxy-1-nitronaphthalene | C11H9NO3 | CID 78614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Nitration of 1-Methoxynaphthalene
Abstract: The regioselective nitration of 1-methoxynaphthalene is a critical transformation in organic synthesis, yielding valuable intermediates for pharmaceuticals and materials science. The directing influence of the methoxy group on the naphthalene scaffold presents both an opportunity and a challenge for achieving high selectivity. This guide provides a detailed exploration of the mechanistic principles governing this reaction, a comparative analysis of reaction conditions, and two distinct, field-proven protocols for the selective synthesis of 1-methoxy-4-nitronaphthalene and 1-methoxy-2-nitronaphthalene.
Introduction: The Challenge of Naphthalene Functionalization
1-Methoxynaphthalene is an activated aromatic system, primed for electrophilic aromatic substitution (EAS). The introduction of a nitro group (–NO₂) is a foundational step for further chemical modifications, including reduction to amines for use in dyes, agrochemicals, and pharmaceutical agents. However, the polycyclic nature of naphthalene, combined with the strong activating effect of the methoxy substituent, results in multiple potential sites for nitration. Uncontrolled, the reaction can lead to a mixture of isomers that are challenging and costly to separate.[1] Therefore, mastering the regioselectivity of this reaction is of paramount importance for any synthetic campaign. This document serves as a technical guide for researchers to strategically control the reaction outcome.
Mechanistic Underpinnings of Regioselectivity
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction typically proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic π-system.[2][3]
2.1. Generation of the Electrophile
The most common method for generating the nitronium ion is the use of "mixed acid," a combination of concentrated nitric acid and sulfuric acid.[4] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.[2]
2.2. The Directing Effect of the Methoxy Group
The methoxy (–OCH₃) group is a powerful activating group and an ortho, para-director.[5][6] This is due to its ability to donate electron density to the aromatic ring through resonance (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). This donation of electron density preferentially stabilizes the carbocation intermediates (sigma complexes or Wheland intermediates) formed during electrophilic attack at the ortho (C2) and para (C4) positions.[7]
In 1-methoxynaphthalene, the positions ortho to the methoxy group are C2 and C8a (a bridgehead carbon, which is unreactive). The para position is C4. The other ring is less activated. Therefore, electrophilic attack is strongly directed to the C2 and C4 positions.
Caption: Mechanism of regioselective nitration.
2.3. Factors Influencing the Ortho vs. Para Ratio
While both C2 and C4 positions are activated, the ratio of the resulting isomers can be controlled by several factors:
-
Steric Hindrance: The C2 (ortho) position is adjacent to the methoxy group, creating steric hindrance that can disfavor attack by bulky electrophiles or in crowded transition states.[8][9] The C4 (para) position is sterically unencumbered, often making it the thermodynamically favored product.
-
Reaction Temperature: Lower temperatures often favor the kinetically controlled product, while higher temperatures can favor the thermodynamically more stable product. For naphthalene nitration, lower temperatures generally improve selectivity.[10]
-
Nitrating Agent: The reactivity and bulk of the nitrating agent play a crucial role. Milder and bulkier reagents may show a higher preference for the less hindered C4 position. The use of reagents like bismuth nitrate can offer high regioselectivity under milder conditions.[11][12]
-
Solvent: The choice of solvent can influence the solvation of the transition state and the reactivity of the nitrating species, thereby affecting the isomer distribution.
Protocols for Regioselective Nitration
The following protocols provide methodologies to selectively synthesize either the 4-nitro or 2-nitro isomer as the major product.
Protocol 1: Selective Synthesis of 1-Methoxy-4-nitronaphthalene (Para-Isomer)
This protocol utilizes conventional mixed-acid nitration under carefully controlled temperature conditions to favor the formation of the sterically less hindered and thermodynamically more stable para-isomer.
Objective: To achieve high regioselectivity for the 4-nitro product.
| Reagent/Material | Grade | Supplier Example | CAS Number |
| 1-Methoxynaphthalene | ≥98% | Sigma-Aldrich | 90-31-3 |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific | 64-19-7 |
| Nitric Acid (70%) | ACS Grade | VWR | 7697-37-2 |
| Sulfuric Acid (98%) | ACS Grade | VWR | 7664-93-9 |
| Dichloromethane (DCM) | HPLC Grade | Sigma-Aldrich | 75-09-2 |
| Saturated Sodium Bicarbonate (aq.) | Laboratory Grade | - | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | 7487-88-9 |
| Ethanol, 200 Proof | Reagent Grade | VWR | 64-17-5 |
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1-methoxynaphthalene (3.16 g, 20 mmol) in 20 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with gentle stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 1.5 mL of concentrated nitric acid (70%) to 1.5 mL of concentrated sulfuric acid (98%) while cooling in an ice bath. Caution: This mixture is highly corrosive and the mixing process is exothermic.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred 1-methoxynaphthalene solution over 30 minutes. Ensure the internal temperature of the reaction mixture does not exceed 5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.
-
Quenching: Slowly pour the reaction mixture onto 100 g of crushed ice in a 400 mL beaker with vigorous stirring. A yellow precipitate should form.
-
Work-up:
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral (test with pH paper).
-
To remove any unreacted starting material and acidic impurities, wash the crude solid with a small amount of cold 10% sodium bicarbonate solution, followed by another wash with cold water.[3][13]
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol.[14]
-
Dissolve the product in a minimal amount of boiling ethanol. If the solution is colored, a small amount of activated charcoal can be added.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the yellow crystals of 1-methoxy-4-nitronaphthalene by vacuum filtration and dry in a vacuum oven.[15]
-
-
Characterization: The expected melting point is 83-85 °C.[15] The product can be further characterized by ¹H NMR, ¹³C NMR, and MS.
Protocol 2: Selective Synthesis of 1-Methoxy-2-nitronaphthalene (Ortho-Isomer)
This protocol employs a milder nitrating agent, bismuth (III) nitrate pentahydrate, which has been shown to provide excellent regioselectivity in the nitration of activated aromatic compounds, often favoring the ortho isomer under specific conditions.[11]
Objective: To achieve high regioselectivity for the 2-nitro product.
| Reagent/Material | Grade | Supplier Example | CAS Number |
| 1-Methoxynaphthalene | ≥98% | Sigma-Aldrich | 90-31-3 |
| Bismuth (III) Nitrate Pentahydrate | ≥98% | Sigma-Aldrich | 10035-06-0 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |
| Hexane | HPLC Grade | Fisher Scientific | 110-54-3 |
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dichloromethane (40 mL) and bismuth nitrate pentahydrate (1.84 g, 3.8 mmol, 1.2 eq).
-
Addition of Reactants: Add silica gel (1.0 g) followed by 1-methoxynaphthalene (0.5 g, 3.16 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 40 °C) and maintain reflux with vigorous stirring for 6 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 1:9 ethyl acetate/hexane eluent.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the silica gel and bismuth salts.
-
Wash the filter cake with additional dichloromethane (2 x 10 mL).
-
-
Purification:
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude residue is purified by column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 1:19 v/v) to separate the isomers. The 2-nitro isomer is typically less polar than the 4-nitro isomer.
-
-
Characterization: Collect the fractions containing the desired product (as indicated by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield 1-methoxy-2-nitronaphthalene as an orange solid. The product can be characterized by ¹H NMR, ¹³C NMR, and MS.[11][16]
Workflow and Data Summary
Caption: General experimental workflow for nitration.
| Parameter | Protocol 1: Mixed Acid (HNO₃/H₂SO₄) | Protocol 2: Bismuth Nitrate[11] |
| Target Isomer | 1-Methoxy-4-nitronaphthalene (para) | 1-Methoxy-2-nitronaphthalene (ortho) |
| Reagents | Conc. HNO₃, Conc. H₂SO₄, Acetic Acid | Bi(NO₃)₃·5H₂O, Silica Gel, DCM |
| Temperature | 0–5 °C | Reflux (~40 °C) |
| Reaction Time | ~2.5 hours | 6 hours |
| Selectivity Control | Steric hindrance, low temperature | Mild, Lewis-acid mediated nitration |
| Work-up | Precipitation, filtration, aqueous wash | Filtration, solvent evaporation |
| Purification | Recrystallization | Column Chromatography |
| Safety | Highly corrosive, strong acids, exothermic mixing | Moderate toxicity, requires anhydrous conditions |
Conclusion
The regioselective nitration of 1-methoxynaphthalene can be effectively controlled through the judicious selection of reagents and reaction conditions. For the synthesis of the para-isomer (1-methoxy-4-nitronaphthalene), a classic mixed-acid approach at low temperatures provides a direct route to a crystalline product that can be purified without chromatography. Conversely, for the targeted synthesis of the ortho-isomer (1-methoxy-2-nitronaphthalene), a milder protocol using bismuth nitrate offers an alternative pathway where selectivity is governed by different mechanistic factors, necessitating chromatographic separation. Researchers should select the protocol that best aligns with their synthetic goals, available equipment, and safety infrastructure.
References
-
Prakash, G. K. S., Panja, C., Mathew, T., Surampudi, V., Petasi, N. A., & Olah, G. A. (2004). Ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts. Organic Letters, 6(13), 2205–2207. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Organic-chemistry.org. Retrieved from [Link]
- Olah, G. A. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. U.S. Patent No. 5,977,418. Google Patents.
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organicchemistrytutor.com. Retrieved from [Link]
-
Wikipedia. (2024). Nitration. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-methoxy-4-nitro- (CAS 4900-63-4). Retrieved from [Link]
-
Lem, G. (1982). Aromatic nitration via electron transfer. X. Light-initiated and thermal nitration reactions during photolysis of naphthalene/tetranitromethane or 1-methoxynaphthalene/tetranitromethane in dichloromethane. Journal of the American Chemical Society, 104(23), 6338–6341. Available from: [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 15). Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1-methoxy-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
- de la Mare, P. B. D., & Ridd, J. H. (1959). Aromatic Substitution: Nitration and Halogenation.
-
Wannalerse, B., Tuno, T., Chantrapromma, S., Fun, H. K. (2014). Crystal structure of 2-methoxy-1-nitronaphthalene. Acta Crystallographica Section E: Crystallographic Communications, 70(7), o701. Available from: [Link]
-
Wikipedia. (2024). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Thomson, R. H., Race, E., & Rowe, F. M. (1947). The nitration of 1 : 5-dihydroxy- and 1 : 5-diacetoxy-naphthalene, 1-acetoxy-5-methoxynaphthalene, 5-methoxy-1-naphthol, and 1 : 5-di-methoxynaphthalene. Journal of the Chemical Society, 350. Available from: [Link]
-
International Journal of Creative Research Thoughts. (2023). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Retrieved from [Link]
-
Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. Available from: [Link]
-
Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. PMC. Available from: [Link]
- Wright, O. L. (1965). Nitration process. U.S. Patent No. 3,221,062. Google Patents.
-
PubChem. (n.d.). 2-Methoxy-1-nitronaphthalene. National Institutes of Health. Retrieved from [Link]
-
Wang, Y., et al. (2023). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. Catalysts, 13(1), 83. Available from: [Link]
-
Kim, E. K., Lee, K. Y., & Kochi, J. K. (1992). The mechanism of charge-transfer nitration of naphthalene. Journal of the Chemical Society, Perkin Transactions 2, (11), 1877-1884. Available from: [Link]
-
Australian Journal of Chemistry. (1970). Nitration of the methoxynaphthalenes. ConnectSci. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-methoxynaphthalene. Retrieved from [Link]
-
CSIRO Publishing. (1970). Nitration of the methoxynaphthalenes. Australian Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-nitronaphthyl ether. National Institutes of Health. Retrieved from [Link]
- Google Patents. (2012). Preparation method of 1-methoxynaphthalene.
-
PrepChem.com. (n.d.). Preparation of 1-methoxynaphthalene. Retrieved from [Link]
- Google Patents. (2015). Synthesis method of 4-nitro m-xylene by selective nitration of bismuth nitrate.
-
ResearchGate. (2000). New Synthesis Method of 4-Nitro-N-Methylphthalimide. Retrieved from [Link]
Sources
- 1. US3221062A - Nitration process - Google Patents [patents.google.com]
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- 5. organicchemistrytutor.com [organicchemistrytutor.com]
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Application Note: 1-Methoxy-2-nitronaphthalene in the Regioselective Synthesis of NOBIN
This Application Note is designed for researchers and process chemists focusing on the synthesis of axially chiral ligands. It details the specific utility of 1-Methoxy-2-nitronaphthalene as a strategic electrophile for constructing the 1,1'-binaphthyl scaffold, offering a controlled alternative to traditional oxidative couplings.[1]
Executive Summary
The synthesis of NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl) and its derivatives is traditionally achieved via the oxidative cross-coupling of 2-naphthol and 2-naphthylamine (Kocovsky's method).[2] While foundational, this route often suffers from statistical homocoupling (BINOL/BINAM formation) and difficult purification.
This guide details a Nucleophilic Aromatic Substitution (
Chemical Logic & Mechanism
The Challenge of Asymmetry
Constructing non-symmetric biaryls requires differentiating the two aromatic rings.[1] In oxidative coupling, both rings are nucleophilic, leading to statistical mixtures.[1]
The Solution: Electronic Differentiation
This protocol utilizes 1-Methoxy-2-nitronaphthalene as an electrophile .[1] The nitro group at C2 activates the C1 position, making the methoxy group a viable leaving group for bulky nucleophiles (Grignard reagents).[1]
Key Advantages:
-
Regiocontrol: The C1-C1' bond is formed exclusively; no C1-C2 or C2-C2 byproducts.
-
Scalability: Avoids the use of toxic metal oxidants (e.g., Cu(II), Fe(III)) required in oxidative couplings.
-
Versatility: Allows for the introduction of pre-functionalized partners.
Reaction Pathway Visualization
The following diagram illustrates the workflow from the intermediate to the final NOBIN ligand.
Figure 1: Strategic pathway for NOBIN synthesis via Nucleophilic Aromatic Substitution.
Experimental Protocols
Protocol A: Synthesis of 1-Methoxy-2-nitronaphthalene
Target: Preparation of the activated electrophile.[1]
Reagents:
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitro-1-naphthol (e.g., 10 mmol, 1.89 g) in acetone (50 mL).
-
Base Addition: Add powdered KOH (30 mmol, 1.68 g) to the solution. The mixture will likely darken due to phenoxide formation.
-
Alkylation: Add Methyl Iodide (20 mmol, 1.25 mL) dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 12 hours. Monitor via TLC (10% EtOAc/Hexanes) for the disappearance of the starting naphthol.
-
Workup: Cool to room temperature. Remove acetone under reduced pressure.[3] Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: 10% EtOAc/Hexanes).
Protocol B: Grignard Coupling ( )
Target: Construction of the 1,1'-Binaphthyl Skeleton.[1]
Reagents:
-
1-Methoxy-2-nitronaphthalene (Electrophile, 1.0 eq)[1]
-
2-Methoxy-1-naphthylmagnesium bromide (Nucleophile, 1.5 eq)[1]
-
Note: Prepare fresh from 1-bromo-2-methoxynaphthalene and Mg turnings in THF.
-
-
Solvent: Dry Toluene/THF mixture (2:1).
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon.
-
Substrate Prep: Dissolve 1-Methoxy-2-nitronaphthalene (1.0 eq) in dry Toluene.
-
Coupling: Add the solution of 2-methoxy-1-naphthylmagnesium bromide (1.5 eq) dropwise at Room Temperature (25°C).
-
Critical Insight: Unlike standard Grignard additions to carbonyls which require low temps, this
reaction benefits from ambient or slightly elevated temperatures (up to 50°C) due to steric hindrance at the binaphthyl interface.
-
-
Quench: After 4-6 hours, quench carefully with saturated aqueous NH₄Cl.
-
Isolation: Extract with diethyl ether. The product is 2-nitro-2'-methoxy-1,1'-binaphthyl .
-
Note: At this stage, the molecule possesses the full carbon skeleton of NOBIN but with protected/precursor functional groups.
-
Protocol C: Conversion to NOBIN
Target: Functional Group Manipulation.
Step 1: Nitro Reduction
-
Dissolve the nitro-binaphthyl intermediate in Ethanol/Water (10:1).
-
Add Iron powder (5 eq) and NH₄Cl (catalytic). Reflux for 2 hours.
-
Filter through Celite and concentrate to obtain 2-amino-2'-methoxy-1,1'-binaphthyl .
Step 2: Demethylation
-
Dissolve the amine intermediate in anhydrous CH₂Cl₂ at -78°C.
-
Add BBr₃ (1M in CH₂Cl₂, 3.0 eq) dropwise.[1]
-
Allow to warm to 0°C over 2 hours.
-
Final Purification: Recrystallize from Benzene/Hexane to obtain pure NOBIN.
Data Summary & Validation
The following table compares the 1-Methoxy-2-nitronaphthalene route against the traditional Oxidative Coupling method.
| Feature | Oxidative Coupling (Kocovsky) | S_NAr Route (via 1-OMe-2-NO2) |
| Starting Materials | 2-Naphthol + 2-Naphthylamine | 1-Methoxy-2-nitronaphthalene + Grignard |
| Key Mechanism | Radical Cation Coupling | Nucleophilic Aromatic Substitution |
| Selectivity | Statistical (Hetero + Homo dimers) | High (Directed Heterocoupling) |
| Yield (Skeleton) | 30-45% (NOBIN) | 65-80% (Nitro-Binaphthyl) |
| Purification | Difficult (Separation of BINOL/BINAM) | Standard Chromatography |
| Scalability | Limited by oxidant volume | High (Batch reactor compatible) |
Structural Validation (NMR)
For the intermediate 1-Methoxy-2-nitronaphthalene :
-
¹H NMR (500 MHz, CDCl₃):
8.32 (d, 1H), 7.90 (d, 2H), 7.71–7.60 (m, 3H), 4.15 (s, 3H, -OCH₃) .[1][4] -
¹³C NMR:
151.8 (C-O), 139.2 (C-NO₂).[1] The downfield shift of C1 (151.8) confirms O-methylation.[1]
References
-
Hattori, T., Takeda, A., Yamabe, O., & Miyano, S. (2002). Nucleophilic aromatic substitution on 1-alkoxy-2-nitronaphthalene by 1-naphthyl Grignard reagents for the synthesis of 2-nitro-1,1'-binaphthyls.[1][6] Tetrahedron, 58(2), 233-239.[1]
-
[1]
-
-
Kocovsky, P., Smrcina, M., & Vyskocil, S. (2003). Synthesis of NOBIN and its derivatives.[1] Chemical Reviews. (Contextualizing the standard oxidative route).
-
[1]
-
-
Gerster, J. F., et al. (2005). Synthesis and structure-activity-relationships of 1H-imidazo[4, 5-c]quinolines. Journal of Medicinal Chemistry.
-
[1]
-
Disclaimer: The protocols described herein involve the use of hazardous chemicals, including alkylating agents (MeI) and pyrophoric reagents (Grignards).[1] All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-(+)-2-Amino-2'-hydroxy-1,1'-binaphthyl | 137848-28-3 | TCI EUROPE N.V. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
Application Note: Nucleophilic Aromatic Substitution of 1-Methoxy-2-nitronaphthalene with Grignard Reagents
Strategic Utility in Drug Development and Catalysis
The synthesis of sterically hindered biaryls, particularly 1,1′-binaphthyl derivatives, is a cornerstone in the development of chiral ligands (e.g., NOBIN, BINAP) and pharmacologically active macromolecules. Traditional transition-metal-catalyzed cross-coupling methodologies (such as Suzuki-Miyaura or Stille couplings) often fail or suffer from severe protodeboronation when attempting to couple tetra-ortho-substituted biaryls due to extreme steric hindrance.
To bypass these limitations, the transition-metal-free Nucleophilic Aromatic Substitution (
Mechanistic Causality and Reaction Dynamics
The success of this protocol relies on a finely tuned "push-pull" electronic environment and specific solvent dynamics.
The Pathway vs. Single Electron Transfer (SET)
Grignard reagents are powerful nucleophiles but are also prone to initiating Single Electron Transfer (SET) pathways when reacted with nitroarenes (as seen in the Bartoli indole synthesis). However, in the case of 1-methoxy-2-nitronaphthalene, the
-
Activation : The nitro group at the C2 position drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the naphthalene ring, highly activating the adjacent C1 position for nucleophilic attack.
-
Addition : The 1-naphthylmagnesium bromide attacks the C1 carbon, forming a negatively charged Meisenheimer complex (
-adduct). The magnesium ion coordinates with the nitro oxygen, stabilizing this intermediate. -
Elimination : The methoxy group acts as an excellent leaving group. Its expulsion drives the re-aromatization of the naphthalene ring, locking the newly formed binaphthyl system into its sterically hindered conformation.
Causality of Solvent Selection
The reaction utilizes a diethyl ether–benzene co-solvent system. Diethyl ether is essential for the stabilization of the Grignard reagent via oxygen-magnesium coordination. Benzene is introduced as a co-solvent to increase the solubility of the highly planar, aromatic 1-methoxy-2-nitronaphthalene and the bulky binaphthyl product. Furthermore, the non-polar nature of benzene slightly dampens the basicity of the Grignard reagent, suppressing unwanted deprotonation side-reactions and favoring direct nucleophilic addition.
Asymmetric Induction via Chiral Auxiliaries
By replacing the methoxy group with a chiral auxiliary, such as a menthoxy group (1-menthoxy-2-nitronaphthalene), the steric bulk of the menthyl moiety shields one face of the naphthalene ring. This induces diastereoselective nucleophilic attack by the Grignard reagent. Once the menthoxy group is expelled, the axial chirality is permanently locked, yielding enantiomerically enriched binaphthyls [1].
Mechanistic pathway of the SNAr reaction forming 2-nitro-1,1'-binaphthyls.
Self-Validating Experimental Protocol
Caution: Grignard reagents are highly moisture-sensitive and pyrophoric. All glassware must be flame-dried under vacuum and purged with Argon prior to use.
Phase 1: Preparation of the Reaction Matrix
-
Substrate Dissolution : In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-methoxy-2-nitronaphthalene in 5.0 mL of anhydrous benzene.
-
Atmosphere Control : Seal the flask with a rubber septum and purge the solution with Argon for 5 minutes to displace any dissolved oxygen.
-
Temperature Equilibration : Place the flask in a water bath to maintain a strict room temperature (20–25 °C) environment.
Phase 2: Nucleophilic Addition
-
Grignard Addition : Using a gas-tight syringe, add 1.5 mmol of 1-naphthylmagnesium bromide (typically a 0.5 M solution in diethyl ether) dropwise over 10 minutes.
-
Visual Validation : Observe the reaction mixture. The formation of the Meisenheimer complex is typically indicated by a rapid color shift to a deep red or purple hue.
-
Reaction Monitoring : Allow the mixture to stir at room temperature for 2 to 4 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using a 10% Ethyl Acetate in Hexanes eluent system. The reaction is complete when the starting material spot (visualized under UV 254 nm) is fully consumed and the intense color of the intermediate begins to fade, indicating re-aromatization.
Phase 3: Quenching and Isolation
-
Safe Quenching : Cool the flask to 0 °C using an ice bath. Slowly add 5.0 mL of saturated aqueous ammonium chloride (
) dropwise. Causality: provides a mild proton source to safely destroy excess Grignard reagent without creating a highly acidic environment that could trigger nitro-group reduction or side reactions. -
Extraction : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (
mL). -
Drying & Concentration : Combine the organic phases, wash with brine (15 mL), and dry over anhydrous magnesium sulfate (
). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. -
Purification : Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5-10% Ethyl Acetate in Hexanes) to isolate the pure 2-nitro-1,1′-binaphthyl.
Quantitative Data and Yield Analysis
The following table summarizes the expected yields and enantiomeric excesses (ee) based on the specific Grignard reagent and chiral auxiliary used, demonstrating the versatility of the
| Substrate | Grignard Reagent | Solvent System | Temp | Product | Yield (%) | Enantiomeric Excess (ee) |
| 1-Methoxy-2-nitronaphthalene | 1-Naphthyl-MgBr | RT | 2-Nitro-1,1'-binaphthyl | > 85% | N/A (Achiral) | |
| 1-Methoxy-2-nitronaphthalene | 2-Methoxy-1-naphthyl-MgBr | RT | 2-Methoxy-2'-nitro-1,1'-binaphthyl | > 80% | N/A (Achiral) | |
| 1-Menthoxy-2-nitronaphthalene | 2-Methoxy-1-naphthyl-MgBr | RT | 2-Methoxy-2'-nitro-1,1'-binaphthyl | ~ 75% | 78% (Axial Chirality) |
Data Interpretation: The use of 1-menthoxy-2-nitronaphthalene successfully induces axial chirality during the C-C bond formation step. The subsequent reduction of the nitro group to an amine allows for the optical resolution of 2-amino-1,1′-binaphthyls, providing a direct pathway to highly valuable chiral ligands.
References
-
Tetsutaro Hattori, Ayanobu Takeda, Osamu Yamabe, Sotaro Miyano. "Nucleophilic aromatic substitution on 1-alkoxy-2-nitronaphthalene by 1-naphthyl Grignard reagents for the synthesis of 2-nitro-1,1′-binaphthyls." Tetrahedron, 2002. URL:[Link]
Reduction of 1-Methoxy-2-nitronaphthalene to 1-methoxy-2-naphthylamine
Application Note: Reduction of 1-Methoxy-2-nitronaphthalene to 1-Methoxy-2-naphthylamine
Executive Summary & Safety Warning
Target Molecule: 1-Methoxy-2-naphthylamine (CAS: 3178-03-8) Synonyms: 2-Amino-1-methoxynaphthalene Reaction Class: Nitroarene Reduction[1]
CRITICAL SAFETY ALERT – CARCINOGENIC POTENTIAL This protocol involves the synthesis of a 2-naphthylamine derivative .[1] Unsubstituted 2-naphthylamine is a known human carcinogen (Category 1A) linked to bladder cancer.[1] While the 1-methoxy substituent alters metabolic activation pathways, 1-methoxy-2-naphthylamine must be handled as a high-potency carcinogen .[1]
-
Engineering Controls: All operations (weighing, reaction, workup) must be performed in a certified chemical fume hood or glovebox.
-
PPE: Double nitrile gloves, Tyvek sleeves/lab coat, and safety goggles are mandatory.
-
Waste: All solid and liquid waste must be segregated and labeled as "Carcinogenic Hazard."[1]
Strategic Analysis & Pathway Design
The reduction of 1-methoxy-2-nitronaphthalene requires chemoselectivity to reduce the nitro group (
Mechanistic Challenges:
-
Regiochemistry: The substrate is pre-functionalized; however, ensuring no migration or coupling (azo/azoxy formation) occurs is vital.[1]
-
Chemoselectivity:
-
Over-reduction: Naphthalene rings are susceptible to partial hydrogenation (forming tetralins) under vigorous catalytic hydrogenation.[1]
-
Ether Cleavage: Strong Lewis acids (e.g., in some metal/acid reductions) can demethylate the methoxy group to a naphthol.
-
Selected Methodologies:
-
Method A: Catalytic Hydrogenation (Pd/C) – The "Clean" Standard. Ideal for high purity and yield.[1] Uses mild pressure to prevent ring saturation.[1]
-
Method B: Iron-Mediated Reduction (Bechamp Modification) – The "Robust" Alternative.[1] Best for scale-up or if high-pressure equipment is unavailable.[1] Uses
to avoid strong acid conditions that might hydrolyze the ether.[1]
Figure 1: Reaction pathway and potential side reactions.
Protocol A: Catalytic Hydrogenation (Pd/C)
Rationale: Palladium on Carbon (Pd/C) offers the cleanest conversion with minimal workup. We utilize mild pressure (balloon or low-psi shaker) to strictly favor nitro reduction over ring hydrogenation.[1]
Reagents:
-
1-Methoxy-2-nitronaphthalene (1.0 equiv)[1]
-
10% Pd/C (5-10 wt% loading relative to substrate)[1]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (HPLC Grade)[1]
-
Hydrogen Gas (
)[1]
Step-by-Step Procedure:
-
Preparation: In a fume hood, charge a round-bottom flask (or Parr shaker bottle) with 1-methoxy-2-nitronaphthalene (e.g., 1.0 g, 4.9 mmol).
-
Solvation: Add Methanol (20 mL). Sonicate briefly if necessary to ensure partial dissolution (substrate may dissolve fully upon heating/reaction).[1]
-
Catalyst Addition: Caution: Pd/C is pyrophoric. Under an inert atmosphere (Argon/Nitrogen), carefully add 10% Pd/C (50–100 mg).[1]
-
Tip: Wet the catalyst with a small amount of water or toluene before addition to minimize ignition risk.
-
-
Hydrogenation:
-
Balloon Method: Purge the flask with
(3x), then (3x). Attach a double-balloon of hydrogen. Stir vigorously at Room Temperature (20–25°C) . -
Parr Shaker: Pressurize to 30 psi (2 bar) . Shake at Room Temperature.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (yellow) should disappear, replaced by a fluorescent blue-spot amine.[1] Reaction time is typically 2–6 hours .[1]
-
Workup:
-
Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out completely (fire hazard). Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
-
Purification: If the crude is dark, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, Hexane/EtOAc gradient).[1]
Protocol B: Iron/Ammonium Chloride Reduction
Rationale: This method is chemically mild (pH ~5-6), preventing ether hydrolysis.[1] It is highly selective for the nitro group and avoids the safety risks of pressurized hydrogen.
Reagents:
-
1-Methoxy-2-nitronaphthalene (1.0 equiv)[1]
-
Iron Powder (3.0 - 5.0 equiv, fine mesh, reduced)[1]
-
Ammonium Chloride (
) (5.0 equiv)[1] -
Solvent: Ethanol / Water (3:1 ratio)[1]
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (preferred over magnetic for iron slurries) and a reflux condenser.
-
Charge: Add 1-methoxy-2-nitronaphthalene (1.0 g, 4.9 mmol) and Ethanol (30 mL). Start stirring.
-
Activation: Add a solution of Ammonium Chloride (1.3 g, 24.5 mmol) in Water (10 mL).
-
Reduction: Add Iron Powder (1.4 g, ~25 mmol) in portions.
-
Reflux: Heat the mixture to reflux (approx. 75-80°C) . Stir vigorously for 1–3 hours .
-
Observation: The reaction mixture will turn dark grey/brown (iron oxides).[1]
-
-
Workup:
-
Isolation:
Analytical Validation & Specifications
Expected Data for 1-Methoxy-2-naphthylamine:
| Test | Method | Acceptance Criteria / Expected Result |
| Appearance | Visual | Off-white to light brown solid (oxidizes in air).[1] |
| 400 MHz, | ||
| MS | ESI+ / APCI | |
| Purity | HPLC (UV 254nm) |
Structure Verification (NMR Logic):
-
The C1-Methoxy group is a strong electron donor.[1]
-
The C2-Amine is also a strong electron donor.[1]
-
Protons at C3 (ortho to amine) and C8 (peri to methoxy) will show distinct shifts compared to the nitro precursor.[1] The disappearance of the downfield signals associated with the nitro-substituted ring is the primary indicator of conversion.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning (Method A) or inactive Iron (Method B).[1] | Method A: Add fresh Pd/C (1-2%).[1] Ensure |
| Dimer Formation (Azo) | Reaction pH too basic (Method B) or | Ensure |
| Low Yield | Product trapped in Iron sludge (Method B).[1] | Perform filtration while boiling hot. Wash filter cake with copious hot EtOAc. |
| Demethylation | Acid concentration too high.[1] | Avoid strong mineral acids (HCl/ |
References
-
Johnson, D. E., & Cornish, H. H. (1978).[1] Metabolic conversion of 1- and 2-nitronaphthalene to 1- and 2-naphthylamine in the rat.[1][3] Toxicology and Applied Pharmacology.[1][3]
-
Béchamp Reduction History & Scope. Wikipedia / RSC Ontology.[1][4] General reference for Iron/Acid reduction of nitroarenes.
-
Claydon, R. M., et al. (2021).[1][5] Comparative study on the hydrogenation of naphthalene... University of Birmingham.[1][5] (Context on ring hydrogenation risks).
-
Sigma-Aldrich Safety Data Sheet. 1-Naphthylamine and derivatives.[1] (Safety classification for naphthylamines).[1][6]
-
BenchChem Application Note. Synthesis of Fluorescent Dyes from 2-Methoxynaphthalene. (Context on methoxynaphthalene reactivity).
Sources
- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic conversion of 1- and 2-nitronaphthalene to 1- and 2-naphthylamine in the rat | Scilit [scilit.com]
- 4. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. carlroth.com [carlroth.com]
Application Notes & Protocols: Ceric Ammonium Nitrate (CAN) Mediated Nitration of 1-Methoxynaphthalene
Document ID: AN-2026-02-CAN-NITRATION
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the nitration of 1-methoxynaphthalene using Ceric Ammonium Nitrate (CAN). Traditional aromatic nitration methods, which often rely on harsh mixed-acid systems (concentrated nitric and sulfuric acids), present significant safety and environmental challenges.[1][2][3] CAN emerges as a versatile and milder alternative, functioning as both a potent one-electron oxidant and a source of the nitrating species under less corrosive conditions.[4] This guide delves into the mechanistic underpinnings of the CAN-mediated reaction, offers a detailed, field-tested experimental protocol, discusses critical safety considerations, and provides troubleshooting insights to ensure reliable and reproducible outcomes. The regioselective synthesis of nitrated 1-methoxynaphthalene derivatives is of significant interest as these compounds serve as valuable intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.[5]
Mechanistic Rationale: Beyond Classical SEAr
The nitration of aromatic compounds is a cornerstone of organic synthesis, traditionally proceeding via an electrophilic aromatic substitution (SEAr) mechanism where a nitronium ion (NO₂⁺) directly attacks the aromatic ring.[6][7][8] The CAN-mediated pathway, however, operates through a distinct and nuanced mechanism, particularly with electron-rich substrates like 1-methoxynaphthalene.
The process is initiated by a Single Electron Transfer (SET) from the π-system of 1-methoxynaphthalene to the cerium(IV) center. This generates a Ce(III) species and a naphthalene radical cation.[9] This radical cation is the key intermediate that dictates the reaction's outcome. The subsequent step involves the collapse of this intermediate with a nitrate ligand from the CAN coordination sphere to form the nitrated product.[9][10] This SET mechanism explains why CAN is effective under conditions where the formation of free nitronium ions is minimal.
Regioselectivity: The methoxy group (-OCH₃) on the naphthalene ring is a strongly activating, ortho, para-directing group.[11][12] Therefore, the nitration is highly regioselective. The primary product is the kinetically and thermodynamically favored 4-nitro-1-methoxynaphthalene , resulting from attack at the para position. A smaller amount of the ortho isomer, 2-nitro-1-methoxynaphthalene, is also typically formed. It is crucial to note that under certain conditions, particularly with excess CAN or elevated temperatures, oxidative dimerization can occur, leading to the formation of binaphthyl byproducts.
Critical Safety & Handling of Ceric Ammonium Nitrate
Ceric Ammonium Nitrate is a powerful oxidizing agent and requires careful handling to mitigate risks. All personnel must review the Safety Data Sheet (SDS) before commencing work.[13][14][15]
-
Primary Hazards:
-
Oxidizer: May intensify fire; contact with combustible materials may cause fire or explosion.[13][14][16][17] Keep away from heat, sparks, open flames, and all combustible materials.[13][14]
-
Corrosive/Irritant: Causes severe skin burns and serious eye damage/irritation.[13][15][18] Harmful if swallowed and may cause respiratory irritation.[13][15]
-
-
Required Personal Protective Equipment (PPE):
-
Handling & Storage:
-
Disposal:
-
Dispose of CAN and all reaction waste as hazardous chemical waste in accordance with local, state, and federal regulations.[17] Do not dispose of down the drain.
-
Experimental Workflow & Data
The following diagram outlines the complete experimental workflow from preparation to analysis.
Caption: Experimental workflow for CAN-mediated nitration.
Quantitative Data Summary
The following table provides a summary of the reagents and conditions for a typical lab-scale synthesis.
| Parameter | Value | Molar Equiv. | Notes |
| Substrate | 1-Methoxynaphthalene | 1.0 | Ensure high purity starting material. |
| Nitrating Agent | Ceric Ammonium Nitrate (CAN) | 2.2 | A slight excess ensures complete conversion. Significant excess may promote side reactions. |
| Solvent | Glacial Acetic Acid | - | Acetonitrile can also be used as a solvent.[10] |
| Reaction Temperature | 70 °C | - | Lower temperatures may result in incomplete reaction; higher may increase byproduct formation. |
| Reaction Time | 1 hour | - | Monitor by TLC to confirm consumption of starting material. |
| Expected Major Product | 4-nitro-1-methoxynaphthalene | - | A yellow solid. |
| Typical Yield | 60-75% (post-purification) | - | Yield is highly dependent on reaction scale and purification efficiency. |
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.
Materials & Equipment
-
1-Methoxynaphthalene (C₁₁H₁₀O)
-
Ceric Ammonium Nitrate, CAN ((NH₄)₂Ce(NO₃)₆)
-
Glacial Acetic Acid (CH₃COOH)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Petroleum Ether & Ethyl Acetate (for elution)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Separatory funnel, rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates
Step-by-Step Procedure
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, prepare a saturated solution of Ceric Ammonium Nitrate (e.g., ~10 g) in 10 mL of glacial acetic acid. Gentle warming may be required to aid dissolution.
-
In a separate vial, dissolve 1-methoxynaphthalene (4.0 g) in 10 mL of glacial acetic acid.
-
-
Reaction Execution:
-
Heat the CAN solution in a water bath to 70 °C with magnetic stirring.
-
Add the 1-methoxynaphthalene solution dropwise to the heated CAN solution over a period of 10-15 minutes.
-
Maintain the reaction mixture at 70 °C for 1 hour. The color will typically change to a deep orange or reddish-brown.
-
Monitor the reaction's progress by TLC (e.g., 9:1 Pet. Ether:EtOAc), checking for the disappearance of the starting material spot.
-
-
Work-up and Isolation:
-
After 1 hour, remove the flask from the heat and allow it to cool to room temperature.
-
Pour the cooled reaction mixture over a beaker containing approximately 25-30 g of crushed ice. Stir until all the ice has melted.
-
Transfer the aqueous mixture to a separatory funnel and extract the nitrated products with chloroform or dichloromethane (3 x 25 mL).
-
Combine the organic extracts and wash sequentially with water (2 x 20 mL) and saturated sodium bicarbonate solution (1 x 20 mL) to neutralize any remaining acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. An oily, orange-yellow residue should be obtained.
-
-
Purification:
-
The crude product is a mixture of isomers and potentially other byproducts. Purify the residue using flash column chromatography on silica gel.
-
Elute with a gradient of petroleum ether and ethyl acetate (starting with 100% pet. ether and gradually increasing the polarity) to separate the different components. The major product, 4-nitro-1-methoxynaphthalene, will elute as a distinct yellow band.
-
Collect the fractions containing the desired product (as determined by TLC) and concentrate them to yield a pure yellow solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR spectroscopy, and melting point analysis.
-
Troubleshooting & Field Insights
-
Issue: A complex mixture of products is observed on TLC, making purification difficult.
-
Cause & Solution: This is a known characteristic of this reaction. Over-nitration or dimerization can occur. Ensure that the stoichiometry of CAN is not excessively high (stick to ~2.2 equivalents). Maintain a stable reaction temperature, as overheating can promote side reactions. A slow, careful column chromatography with a shallow eluent gradient is essential for successful separation.
-
-
Issue: The reaction does not go to completion (starting material remains).
-
Cause & Solution: The CAN may be of poor quality or hydrated. Use a fresh, dry batch of the reagent. Alternatively, the reaction time may be insufficient. Extend the reaction time by 30-60 minutes, continuing to monitor by TLC.
-
-
Issue: Low isolated yield.
-
Cause & Solution: Yield can be lost during the aqueous work-up if extractions are not performed thoroughly. Ensure vigorous mixing in the separatory funnel and perform at least three extractions. Additionally, be meticulous during column chromatography to avoid mixing fractions, which would necessitate re-purification and lead to material loss.
-
References
- Vertex AI Search. (2026).
- Thermo Fisher Scientific. (2025). Cerium(IV)
- Sisco Research Laboratories Pvt. Ltd. (2011).
- Indian Academy of Sciences. (n.d.).
- Columbus Chemical Industries, Inc. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: Cerium(IV)
- Oxford Lab Fine Chem LLP. (n.d.).
- s d fine-chem limited. (n.d.).
- PanReac AppliChem. (n.d.). Ammonium cerium(IV)
- ResearchGate. (n.d.). Ceric ammonium nitrate (CAN) as oxidizing or nitrating reagent for organic reactions in ionic liquids.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactions of cerium(IV) ammonium nitrate with aromatic compounds in acetonitrile. Part 2. Nitration; comparison with reactions of nitric acid.
- Master Organic Chemistry. (2018).
- SpringerLink. (2017).
- Organic Chemistry Portal. (n.d.).
- Research Square. (n.d.).
- alevelchemistry.co.uk. (n.d.).
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- BenchChem. (2025).
- ResearchGate. (2021).
- Frontiers in Chemistry. (2024).
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Study Mind. (2022). Electrophilic Substitution Reactions in Benzene (A-Level Chemistry).
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 3. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 4. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of cerium(IV) ammonium nitrate with aromatic compounds in acetonitrile. Part 2. Nitration; comparison with reactions of nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cerium Ceric Ammonium Nitrate SDS GHS, MSDS Sheet [cericammoniumnitrate.net]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. scribd.com [scribd.com]
- 16. oxfordlabchem.com [oxfordlabchem.com]
- 17. dcfinechemicals.com [dcfinechemicals.com]
- 18. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting & Optimizing 2-Nitronaphthalene Yield
Welcome to the Technical Support Center. As drug development and materials science increasingly demand high-purity beta-substituted naphthalenes, overcoming the inherent alpha-selectivity of naphthalene nitration is a critical challenge. This guide, designed for researchers and process chemists, provides mechanistic insights, troubleshooting FAQs, and validated protocols to optimize the yield of the 2-nitro isomer.
Part 1: Diagnostic FAQs & Mechanistic Causality
Q1: Why does standard mixed-acid nitration consistently yield ~90-95% 1-nitronaphthalene?
A1: The preference for the 1-position (alpha) is strictly governed by kinetic control[1]. When the nitronium ion (
Q2: Can I achieve thermodynamic control simply by heating the reaction to force 2-nitronaphthalene formation? A2: While 2-nitronaphthalene is the thermodynamically more stable isomer—due to the absence of steric repulsion (peri-interaction) between the nitro group and the C8 hydrogen—nitration is generally an irreversible reaction[1]. Simply elevating the temperature (> 80 °C) does not reverse the alpha-nitration; instead, it provides the activation energy necessary to drive over-nitration, resulting in dinitronaphthalenes (e.g., 1,5- and 1,8-dinitronaphthalene) rather than isomerizing the mono-nitrated product[1].
Q3: What is the "Solventized-Layer Effect," and how does it increase beta-selectivity? A3: The solventized-layer effect is a steric optimization strategy. By utilizing specific solvent systems that coordinate with the nitrating agent, you artificially increase the effective bulk (volume) of the attacking electrophile[2]. This massive steric hindrance forces the electrophile away from the kinetically favored but sterically crowded C1 position (adjacent to the bridgehead), compelling the reaction to occur at the less sterically hindered C2 (beta) site[2]. This method has been documented to increase 2-nitronaphthalene yields to over 40% in direct nitration[2].
Q4: How does photonitration bypass traditional electrophilic aromatic substitution (EAS) limitations?
A4: Photonitration fundamentally alters the reaction mechanism from an ionic EAS pathway to a radical-driven pathway. When using peroxynitrous acid (
Part 2: Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways dictating isomer selectivity.
Mechanistic pathways for naphthalene nitration comparing kinetic, steric, and radical control.
Part 3: Quantitative Data Summary
The table below summarizes the expected isomer distribution based on the chosen synthetic methodology.
| Nitration Methodology | Primary Reagents | Temp (°C) | 1-Nitro Yield (%) | 2-Nitro Yield (%) | Primary Control Mechanism |
| Standard Mixed Acid | 0 – 50 | ~90 - 95% | ~5 - 10% | Kinetic (Resonance stabilization) | |
| High-Temp Mixed Acid | > 80 | Variable | < 15% | Thermodynamic (High dinitration) | |
| Solventized-Layer | 20 – 40 | ~50 - 60% | > 40% | Steric Hindrance | |
| Photonitration | Ambient | ~40 - 50% | ~50 - 60% | Radical Intermediate |
Part 4: Step-by-Step Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems . Built-in control steps allow you to verify whether the mechanistic driver (sterics or radicals) is actively functioning before proceeding to scale-up.
Protocol A: Sterically Directed Nitration (Solventized-Layer Method)
This protocol leverages bulky solvent coordination to physically block the C1 position[2].
-
Preparation: In a dry, three-necked flask equipped with a magnetic stirrer and dropping funnel, dissolve 10.0 mmol of naphthalene in a bulky, coordinating solvent system (e.g., a mixture of carbon tetrachloride and a coordinating ether) to establish the solventized layer.
-
Cooling & Addition: Cool the vessel to 10 °C. Slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) dissolved in the same solvent system dropwise over 30 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature (25 °C) and stir for 4 hours.
-
Self-Validation Step (TLC/GC-MS): Pull a 0.1 mL aliquot. Quench with water, extract with ethyl acetate, and run a GC-MS. Validation metric: If the 2-nitro peak is < 30% relative to the 1-nitro peak, the solvent layer is insufficiently bulky. Halt the reaction and re-evaluate solvent coordination.
-
Workup: Pour the mixture over crushed ice. Extract the aqueous layer with dichloromethane (
mL). Wash the combined organic layers with 5% and brine, then dry over anhydrous . -
Purification: Separate the isomers via silica gel column chromatography using a hexane/ethyl acetate gradient. The 1-nitro isomer typically elutes first due to differing dipole moments.
Protocol B: Photonitration via Peroxynitrous Acid ( )
This protocol utilizes UV irradiation to force a radical pathway, bypassing kinetic EAS rules[3].
-
Preparation: Prepare a 5.0 mM aqueous solution of naphthalene. (Note: Co-solvents like acetonitrile may be required to ensure complete dissolution).
-
Reagent Introduction: Add sodium nitrite (
) and acidify the solution slightly to generate nitrous acid/peroxynitrous acid in situ[3]. -
Irradiation Setup: Place the reaction vessel in a photoreactor equipped with a UV lamp (typically emitting at ~340 nm to match the absorption profile of the nitrite/nitrate species).
-
Self-Validation Step (Dark Control): Run a parallel reaction vessel wrapped completely in aluminum foil (Dark Control). Validation metric: After 2 hours, analyze both vessels via HPLC. The Dark Control should yield >90% 1-nitronaphthalene (electrophilic pathway). The UV-irradiated vessel should show a ~1:1 ratio or a preference for 2-nitronaphthalene. If the UV vessel mirrors the dark control, your lamp intensity is insufficient to generate radicals.
-
Workup: Extract the photolyzed aqueous mixture with a non-polar solvent (e.g., hexane). Concentrate under reduced pressure.
-
Purification: Isolate the 2-nitronaphthalene via preparative HPLC or fractional crystallization.
Part 5: References
-
Li, T., Dai, Q., & Zhong, J. (1989). Synthesis of 2-Nitronaphthalene with Direct Nitration Method. Journal of Beijing University of Technology, 15(2): 24-28. URL:[Link]
-
Vione, D., Maurino, V., Minero, C., & Pelizzetti, E. (2005). Nitration and photonitration of naphthalene in aqueous systems. Environmental Science & Technology, 39(4): 1101-1110. URL:[Link]
Sources
Recrystallization solvents for 1-Methoxy-2-nitronaphthalene purification
Overview 1-Methoxy-2-nitronaphthalene (CAS 4900-62-3) is a critical intermediate in pharmaceutical synthesis and the development of axially chiral binaphthyl ligands. Its synthesis via the nitration of 1-methoxynaphthalene inherently produces a mixture of regioisomers, primarily the 2-nitro and 4-nitro derivatives. This guide provides advanced troubleshooting for the isolation and recrystallization of the 2-nitro isomer, designed specifically for researchers and drug development professionals.
Purification Workflow
Decision tree for the purification and recrystallization of 1-methoxy-2-nitronaphthalene.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is the optimal solvent system for recrystallizing 1-methoxy-2-nitronaphthalene to remove the 4-nitro isomer?
Causality & Mechanism: The separation of 1-methoxy-2-nitronaphthalene (m.p. 79°C) from 1-methoxy-4-nitronaphthalene (m.p. 82-85°C) relies on exploiting slight differences in crystal lattice packing and solubility[1]. Because both isomers possess similar dipole moments, highly polar or highly non-polar solvents alone often fail to discriminate between them. The 2-nitro isomer is highly soluble in hot alcohols but practically insoluble in cold aliphatic hydrocarbons or water. Therefore, a solvent with a moderate polarity index or a carefully balanced solvent-pair system is required to achieve selective crystallization without trapping the 4-nitro impurity within the lattice.
Quantitative Solvent Selection Data:
| Solvent System | Polarity Index | Boiling Point (°C) | Solubility Profile & Application |
| Ethanol / Water (Dilute Alcohol) | ~5.2 / 9.0 | 78 / 100 | Standard method. Good yield, but prone to oiling out if the solution is cooled too rapidly. |
| 2-Methoxyethanol | 5.5 | 124 | Excellent for highly pure batches; frequently used for complex cyano-naphthalene derivatives [2]. High boiling point requires strict temperature control. |
| Hexane / Acetone | ~2.5 | ~60 | Ideal solvent-pair alternative to prevent oiling out, as the boiling point of the mixture remains below the solute's melting point. |
| Petroleum Ether / Chloroform (50:50) | ~2.7 | ~65 | Best suited as an eluent for column chromatography rather than bulk recrystallization[1]. |
Q2: My recrystallization is "oiling out" instead of forming a solid lattice. Why is this happening and how do I fix it?
Causality & Mechanism: "Oiling out" (liquid-liquid phase separation) occurs when the temperature at which the solute saturates the solvent is higher than the melting point of the solute [3]. 1-Methoxy-2-nitronaphthalene has a relatively low melting point of 79°C [1]. If you dissolve it in a high-boiling solvent (like 2-methoxyethanol, b.p. 124°C) or use insufficient solvent, the compound will separate as an impure liquid emulsion rather than a pure crystalline solid as the solution cools below 79°C. Furthermore, the presence of the 4-nitro isomer or unreacted starting material acts as a freezing-point depressant, further lowering the melting point of your crude mixture and exacerbating the emulsion [4].
Experimental Protocol: Resolving an Oiled-Out Solution
-
Reheat and Adjust Solvent Volume: Return the oiled-out mixture to the heat source until the emulsion completely redissolves into a clear solution. Add 5-10% more of the primary solvent (e.g., ethanol) to lower the saturation temperature so that it falls below the solute's melting point (79°C) [4].
-
Introduce a Co-Solvent: If adjusting the volume fails, transition to a solvent-pair system. Add a small amount of a lower-boiling, non-polar anti-solvent (like hexane) dropwise until slight turbidity is observed, then clear it with a single drop of the primary solvent.
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool very slowly to room temperature. Do not place it in an ice bath immediately; rapid cooling kinetically favors oiling out over crystal nucleation [3].
-
Mechanical Nucleation (Seeding): Once the solution reaches ~60°C (safely below the melting point but above the new saturation point), introduce a single pure seed crystal of 1-methoxy-2-nitronaphthalene to provide a nucleation site. Alternatively, vigorously scratch the inside of the glass flask with a glass stirring rod to induce crystallization [4].
Q3: How do I separate 1-methoxy-2-nitronaphthalene if recrystallization completely fails due to high impurity levels?
Causality & Mechanism: If the crude mixture contains less than 80% of the desired 2-nitro isomer, the substantial presence of 1-methoxy-4-nitronaphthalene and unreacted 1-methoxynaphthalene will severely disrupt crystal lattice formation. The freezing-point depression becomes so significant that the mixture will perpetually oil out. In these cases, column chromatography is the mandatory, self-validating fallback to isolate the isomers based on their interactions with a stationary phase [1].
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: Pack a glass chromatography column with silica gel (stationary phase) using a non-polar solvent, such as petroleum ether or hexane, ensuring no air bubbles are trapped in the bed.
-
Sample Loading: Dissolve the crude orange-yellow nitration mass in a minimal amount of chloroform. Carefully load this concentrated solution onto the top of the silica bed.
-
Elution: Elute the column using an isocratic mixture of Petroleum Ether : Chloroform (50:50 v/v) [1].
-
Fraction Collection & Validation: Collect fractions in test tubes and monitor them via Thin Layer Chromatography (TLC) using the same solvent system. The 1-methoxy-2-nitronaphthalene will elute separately from the 4-nitro isomer due to slight differences in their dipole moments and hydrogen-bond accepting capabilities.
-
Concentration & Final Purification: Combine the fractions containing pure 1-methoxy-2-nitronaphthalene and remove the solvent under reduced pressure using a rotary evaporator. The resulting purified solid can now be successfully recrystallized from dilute alcohol to achieve >99% purity without oiling out.
References
- Note Ceric ammonium nitrate mediated oxidative dimerisation of 1-methoxy naphthalene.Indian Journal of Chemistry.
- Synthesis of 4-cyano-1-methoxy-2-nitronaphthalene.PrepChem.
- Oiling Out in Crystalliz
- 3.6F: Troubleshooting.Chemistry LibreTexts.
Troubleshooting low regioselectivity in 1-methoxynaphthalene nitration
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Regioselectivity in 1-Methoxynaphthalene Nitration
Executive Summary
The nitration of 1-methoxynaphthalene is a classic electrophilic aromatic substitution that frequently frustrates researchers due to poor regiocontrol. While the methoxy group at C1 is a strong ortho-/para-director, the reaction often yields a difficult-to-separate mixture of the desired 1-methoxy-4-nitronaphthalene (para), the isomeric impurity 1-methoxy-2-nitronaphthalene (ortho), and oxidative byproducts (quinones/tars).
This guide addresses the root causes of low selectivity—primarily temperature control, solvent effects, and catalyst choice—and provides validated protocols to maximize the formation of the 4-nitro isomer.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: Why is my reaction yielding significant amounts of the 2-nitro isomer? A: This is a thermodynamic vs. kinetic control issue exacerbated by sterics.
-
Mechanism: The methoxy group activates both the C2 (ortho) and C4 (para) positions. However, the C4 position is sterically less hindered than C2, which is flanked by the bulky methoxy group and the peri-hydrogen at C8.
-
The Fix: High temperatures increase the energy available to overcome the steric barrier at C2, increasing the ortho-impurity. Lower the reaction temperature to -10°C to 0°C. This ensures the reaction stays under kinetic control, favoring the lower-energy transition state at C4.
Q2: I am seeing black tar and low mass balance. What is happening? A: You are likely oxidizing the naphthalene ring rather than nitrating it.
-
Cause: Naphthalene derivatives are electron-rich and prone to oxidation by strong acids like concentrated
, leading to naphthoquinones and polymerization (tar). -
The Fix: Avoid using "Mixed Acid" (conc.
/ ) if possible. The nitrosyl cation ( ), often present in nitrous acid impurities, can catalyze oxidation. Use urea (0.5 equiv) in the reaction mixture to scavenge nitrous acid, or switch to a milder nitrating system like Acetyl Nitrate or Nitric Acid in Acetonitrile .
Q3: Column chromatography is failing to separate the 2-nitro and 4-nitro isomers. Any alternatives?
A: Isomers of nitronaphthalene often have nearly identical
-
The Fix: Rely on fractional crystallization rather than chromatography. 1-Methoxy-4-nitronaphthalene typically has a higher melting point and different solubility profile compared to the 2-nitro isomer. Recrystallization from Methanol or Ethanol is the industry standard for purification.
Part 2: Mechanistic Visualization
The following diagram illustrates the competing pathways. The steric clash at the C2 position raises the activation energy for ortho-attack, making the C4 pathway kinetically dominant at low temperatures.
Caption: Kinetic competition between C4 (Para) and C2 (Ortho) attack. C4 is favored due to lower steric hindrance.
Part 3: Optimized Experimental Protocols
Method A: High-Selectivity Nitration (Acetonitrile Mediated)
Recommended for maximum regioselectivity and minimal tar formation.
Rationale: Acetonitrile acts as a complexing solvent that moderates the reactivity of the nitronium ion, preventing "runaway" exotherms and oxidation.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, thermometer, and addition funnel. Nitrogen atmosphere is recommended.
-
Dissolution: Dissolve 1-methoxynaphthalene (15.8 g, 100 mmol) in Acetonitrile (150 mL) .
-
Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Addition: Add 90% Nitric Acid (7.0 g, ~100-110 mmol) dropwise over 30 minutes.
-
Critical: Maintain internal temperature below 5°C.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Quench by pouring into 500 mL ice water. The product usually precipitates as a yellow solid.
-
Purification: Filter the solid. Recrystallize from hot Methanol .
Method B: Classical Acetyl Nitrate Method
Alternative if Acetonitrile is unavailable.
-
Preparation: In a separate flask, prepare acetyl nitrate by slowly adding Fuming
(1.1 equiv) to Acetic Anhydride (3.0 equiv) at 0°C. Caution: Exothermic. -
Reaction: Add the acetyl nitrate solution dropwise to a solution of 1-methoxynaphthalene (1.0 equiv) in Acetic Acid at 0°C.
-
Quench: Pour into ice water containing
to neutralize acid. -
Purification: Recrystallize from Ethanol.
Part 4: Comparative Data Analysis
The following table summarizes the impact of reaction conditions on isomer distribution, synthesized from historical data and application notes.
| Reaction System | Solvent | Temp (°C) | Major Product | 4-Nitro : 2-Nitro Ratio | Notes |
| Mixed Acid ( | None/ | 25-40 | Mixture | ~70 : 30 | High tar formation; dinitration risk. |
| Nitric Acid | Acetic Acid | 20 | 4-Nitro | ~90 : 10 | Moderate yield; some oxidation. |
| Acetyl Nitrate | 0 | 4-Nitro | ~93 : 7 | Good selectivity; careful temp control needed. | |
| Nitric Acid | Acetonitrile | -5 | 4-Nitro | >96 : 4 | Best balance of yield and purity. |
References
-
Nitration of Naphthalene and Derivatives. BenchChem Technical Support Center. Retrieved from .
-
Nitration Process using Acetonitrile. U.S. Patent 3,221,062. Oscar L. Wright.[5] (1965).[3] .
-
Synthesis of 1-alkoxy-4-nitronaphthalenes. Journal of the Chemical Society, Perkin Transactions. (1985). .
-
1-Methoxy-4-nitronaphthalene Properties & Purification. ChemicalBook. (2025). .
-
Regioselectivity in Aromatic Nitration. Master Organic Chemistry. (2018). .
Sources
- 1. Ozone-mediated nitration of naphthalene and some methyl derivatives with nitrogen dioxide. Remarkable enhancement of the 1-nitro/2-nitro isomer ratio and mechanistic implications - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scitepress.org [scitepress.org]
- 4. researchgate.net [researchgate.net]
- 5. US3221062A - Nitration process - Google Patents [patents.google.com]
Validation & Comparative
1H NMR Spectrum Analysis of 1-Methoxy-2-nitronaphthalene
The following technical guide details the 1H NMR analysis of 1-Methoxy-2-nitronaphthalene, specifically designed for researchers requiring rigorous structural verification and isomer differentiation.
Executive Summary
1-Methoxy-2-nitronaphthalene (CAS: 2216-69-5 for parent, specific isomer often cited in nitration studies) is a nitro-substituted aromatic ether. In drug development and organic synthesis, it frequently appears as a minor regioisomer during the nitration of 1-methoxynaphthalene, where the 4-nitro isomer is the major product.
Accurate identification relies on distinguishing the unique substitution pattern of the naphthalene ring. The most critical diagnostic feature is the absence of a strong peri-effect deshielding typically seen in its isomers. While the 4-nitro and 1-nitro isomers exhibit a proton signal shifted downfield to >8.6 ppm (due to the nitro group's proximity to the peri-proton), 1-Methoxy-2-nitronaphthalene lacks this specific interaction, resulting in a maximum chemical shift of ~8.14 ppm.
Experimental Protocol
To reproduce the spectral data presented below, follow this standardized acquisition protocol. This ensures resolution of the aromatic multiplets and accurate integration of the methoxy singlet.
Sample Preparation
-
Solvent: Deuterated Chloroform (
) with 0.03% v/v TMS (Tetramethylsilane) as internal reference. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube.
-
Filtration: Filter through a cotton plug if any undissolved particulates are visible (crucial for baseline resolution).
Acquisition Parameters (400 MHz or higher recommended)
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Temperature: 298 K (25°C).
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay (D1):
2.0 seconds (to ensure accurate integration of aromatic protons). -
Scans (NS): 16–32 scans.
Spectral Data & Comparative Analysis
The following table contrasts the target compound with its primary synthetic byproduct (1-Methoxy-4-nitronaphthalene) and the parent compound.
Table 1: Comparative Chemical Shifts ( , ppm in )
| Assignment | 1-Methoxy-2-nitronaphthalene (Target) | 1-Methoxy-4-nitronaphthalene (Major Isomer) | 1-Methoxynaphthalene (Parent) |
| Methoxy (-OCH₃) | 4.01 (s, 3H) | 4.08 (s, 3H) | 3.96 (s, 3H) |
| H-3 | 7.59 - 7.49 (m)* | 6.77 (d, J=8.5 Hz) | 6.78 (d) |
| H-4 | 7.83 (d, J=7.2 Hz) | 8.26 (d, J=8.5 Hz) | 7.43 (t) |
| H-5 (Peri to C4) | 7.59 - 7.49 (m) | 8.65 (d, J=8.8 Hz) | 7.77 (d) |
| H-8 (Peri to C1) | 8.14 (d, J=7.2 Hz) | 8.26 (m) | 8.26 (d) |
| H-6, H-7 | 7.59 - 7.49 (m) | 7.50 - 7.70 (m) | 7.30 - 7.50 (m) |
*Note: In the 2-nitro isomer, the aromatic region 7.49–7.59 often appears as a complex multiplet containing H-3, H-5, H-6, and H-7.
Detailed Assignment Logic
1. The Methoxy Singlet (3.9 - 4.1 ppm)
-
Observation: A sharp singlet integrating to 3 protons.
-
Differentiation: The nitro group is electron-withdrawing. In the 2-nitro isomer, the methoxy group is ortho to the nitro group. This proximity typically causes a slight downfield shift (4.01 ppm) compared to the parent (3.96 ppm), but less than the 4-nitro isomer (4.08 ppm) where electronic conjugation effects are maximized.
2. The "Peri-Effect" Diagnostic (The Trustworthiness Check)
This is the most reliable method to validate your structure.
-
Mechanism: A nitro group exerts a powerful deshielding effect on the proton located at the peri position (the parallel position on the other ring).
-
In 1-Methoxy-4-nitronaphthalene: The nitro group is at C4.[1] The peri-proton is H-5 . Consequently, H-5 shifts dramatically downfield to ~8.65 ppm .
-
In 1-Methoxy-2-nitronaphthalene: The nitro group is at C2. The peri-position (C1) is occupied by the methoxy group. There is no proton peri to the nitro group . Therefore, the most downfield signal is H-8 (peri to the methoxy), which appears at 8.14 ppm .
3. Coupling Patterns
-
H-3 and H-4: In the 2-nitro isomer, H-3 and H-4 are ortho to each other. You expect a doublet for H-4 (J ≈ 8-9 Hz). H-3 often overlaps with the ring protons, but H-4 is distinct at 7.83 ppm.
Isomer Differentiation Workflow
The following flowchart illustrates the logical decision-making process to identify the correct isomer from a crude reaction mixture.
Figure 1: Decision tree for differentiating nitro-methoxynaphthalene isomers based on 1H NMR peri-hydrogen shifts.
Synthesis Context & Causality
Understanding the synthesis explains the presence of these isomers.
-
Reaction: Electrophilic aromatic substitution (Nitration).[2]
-
Directing Group: The methoxy group (-OCH₃) is an ortho, para-director.
-
Sterics vs. Electronics:
-
Para (C4): Electronically favored and sterically unhindered. This leads to 1-Methoxy-4-nitronaphthalene being the major product .
-
Ortho (C2): Electronically activated but sterically hindered by the adjacent methoxy group. This makes 1-Methoxy-2-nitronaphthalene the minor product .
-
-
Implication: When analyzing a crude mixture, the 2-nitro signals will likely be smaller integration peaks compared to the 4-nitro signals unless chromatographic separation has been performed.
References
-
BenchChem Technical Support. (2025). 1-Methoxynaphthalene: A Technical Guide to 1H and 13C NMR Spectral Data. Retrieved from
-
National Institute of Standards and Technology (NIST). Naphthalene, 1-methoxy-4-nitro- Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69. Retrieved from
-
PubChem. 1-Methoxy-4-nitronaphthalene (Compound). National Library of Medicine. Retrieved from
-
ChemicalBook. 1-Methoxynaphthalene NMR Spectrum Data. Retrieved from
-
Ali, M., et al. (2013). Hydrogen-Bond-Induced Microstructural Transition of Ionic Micelles. ResearchGate. (Provides comparative NMR contexts for methoxynaphthalenes). Retrieved from
Sources
13C NMR Chemical Shifts of 1-Methoxy-2-nitronaphthalene: A Technical Comparison Guide
This guide details the
Executive Summary
1-Methoxy-2-nitronaphthalene presents a distinct spectroscopic signature characterized by a highly deshielded methoxy carbon signal (~64 ppm) , deviating significantly from typical aromatic methyl ethers (~55 ppm). This anomaly arises from the "peri-effect" and ortho-nitro steric crowding, which forces the methoxy group out of the aromatic plane. This guide provides experimental chemical shift data, comparative analysis with structural analogs, and mechanistic insights into the electronic and conformational origins of these shifts.
Experimental Methodology
To ensure reproducibility and data integrity, the following acquisition protocol is recommended for characterizing 1-Methoxy-2-nitronaphthalene.
Sample Preparation & Acquisition Parameters
-
Solvent: Deuterated Chloroform (
) is the standard solvent. Note that solvent polarity (e.g., DMSO- ) may induce slight shifts (~0.5–1.0 ppm) due to dipole interactions. -
Concentration: ~10–20 mg/mL to prevent concentration-dependent aggregation effects.
-
Internal Standard: Tetramethylsilane (TMS,
ppm).[1] -
Frequency: Data presented corresponds to 126 MHz (500 MHz
H equivalent) or higher to resolve closely spaced aromatic signals.
Workflow Visualization
The following diagram outlines the logical flow for structural verification, highlighting the critical check for the "out-of-plane" methoxy signal.
Caption: Decision tree for verifying 1-Methoxy-2-nitronaphthalene based on the diagnostic methoxy carbon shift.
13C NMR Data & Comparative Analysis
The table below presents the experimental chemical shifts of 1-Methoxy-2-nitronaphthalene compared to its precursor (1-Methoxynaphthalene) and a non-sterically hindered isomer (1-Methoxy-4-nitronaphthalene).
Table 1: Comparative Chemical Shifts (
, ppm in
)
| Carbon Assignment | 1-Methoxy-2-nitronaphthalene [1] | 1-Methoxynaphthalene [2] | Shift Difference ( | Commentary |
| -OCH | 63.88 | 55.4 | +8.5 | Diagnostic Peak: Extreme deshielding due to out-of-plane conformation. |
| C-1 (Ipso-OMe) | 151.85 | 154.7 | -2.9 | Shielded relative to precursor; reduced |
| C-2 (Ipso-NO | 139.19* | 104.9 (C-H) | +34.3 | Large deshielding due to strong electron-withdrawing |
| C-4 | 124.49 | 120.1 | +4.4 | Electronic effect of |
| C-8a (Bridge) | 128.70 | 134.4 | -5.7 | Affected by electronic reorganization of the ring. |
| Other Aromatic C | 136.6, 129.6, 128.3, 127.7, 124.3, 121.2 | 127.4, 126.6, 125.9, 125.2, 122.1, 119.9 | N/A | Complex overlap; specific assignment requires 2D NMR (HMBC/HSQC). |
*Assignment inferred based on typical C-NO2 shifts in naphthalene systems.
Mechanistic Insights: The "Peri" & Steric Effect
The defining feature of the 1-Methoxy-2-nitronaphthalene spectrum is the +8.5 ppm downfield shift of the methoxy carbon. This is not a simple inductive effect but a conformational one.
The Steric Wedge Mechanism
In a standard 1-methoxynaphthalene, the methoxy group lies relatively planar to the aromatic ring, allowing for
-
Ortho-Nitro Repulsion: The bulky nitro group at C-2 repels the oxygen lone pairs and the methyl group.
-
Peri-Hydrogen Repulsion: The proton at C-8 (the "peri" position) creates a "bay region" steric clash with the C-1 substituent.
Consequence: The methoxy group is forced to rotate ~90° out of the aromatic plane. This orthogonality:
-
Breaks Conjugation: The oxygen
-orbital is no longer parallel to the aromatic -system. -
Deshielding: The loss of conjugation and the specific anisotropic environment of the nitro group cause the methyl carbon signal to shift from the typical 55 ppm to ~64 ppm.
Caption: Mechanistic pathway explaining the anomalous chemical shift values.
References
-
Synthesis and Characterization of 1-Methoxy-2-nitronaphthalene: Shukla, N. M., et al. "Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines." Journal of Medicinal Chemistry, vol. 57, no. 16, 2014, pp. 6963–6978. Source: (Note: Refer to Compound 15 in the experimental section for specific NMR data: 63.88 ppm for OMe).
-
Base Comparison Data (1-Methoxynaphthalene): BenchChem Technical Data. "1-Methoxynaphthalene Spectral Data." Source:
-
Conformational Effects on NMR Shifts: Kitching, W., et al. "Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives." The Journal of Organic Chemistry, vol. 42, no. 14, 1977. Source:
Sources
IR spectroscopy peaks for nitro group in 1-Methoxy-2-nitronaphthalene
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Vibrational Analysis, Steric Effects, and Structural Differentiation[1][2]
Executive Summary: The Ortho-Effect in Vibrational Spectroscopy
Characterizing 1-Methoxy-2-nitronaphthalene presents a distinct challenge in infrared spectroscopy: distinguishing it from its regioisomers (e.g., 1-methoxy-4-nitronaphthalene) and the parent 1-nitronaphthalene.[2][3] While mass spectrometry yields identical molecular ions (
This guide details the specific spectral shifts caused by the steric clash between the methoxy group at C1 and the nitro group at C2.[1] Unlike the planar, conjugated 1,4-isomer, the 1,2-isomer forces the nitro group to twist out of planarity, significantly altering the N-O stretching frequencies.[1]
Theoretical & Experimental Comparison
To accurately identify 1-Methoxy-2-nitronaphthalene, one must compare its vibrational signature against structurally related baselines.[2][3] The electronic interplay between the electron-donating methoxy group (OMe) and the electron-withdrawing nitro group (NO
The Mechanism: Steric Inhibition of Resonance[1]
-
Conjugated Systems (e.g., 1-Methoxy-4-nitronaphthalene): The OMe group donates electron density into the ring via resonance.[2][3] This density delocalizes into the NO
group, increasing the single-bond character of the N-O bonds.[1] -
Sterically Hindered Systems (1-Methoxy-2-nitronaphthalene): The peri-interaction (H8...substituent) and the ortho-interaction (OMe...NO
) force the nitro group to rotate out of the naphthalene plane.[1] This breaks the conjugation.
Spectral Data Comparison Table
The following table synthesizes experimental data and theoretical predictions to highlight the diagnostic shifts.
| Compound | Structure | Structural Insight | |||
| 1-Nitronaphthalene | Planar | 1518 (Strong) | 1340 (Strong) | N/A | Baseline Reference [1, 2] |
| 1-Methoxy-4-nitronaphthalene | Conjugated | 1505 - 1515 | 1325 - 1335 | ~1250 | Strong resonance lowers |
| 1-Methoxy-2-nitronaphthalene | Twisted | 1530 - 1550 | 1350 - 1370 | ~1260 - 1270 | Diagnostic: Loss of conjugation shifts peaks to higher energy.[2][3] |
| Aliphatic Nitro | Non-conjugated | ~1550 | ~1370 | N/A | Reference for non-conjugated NO |
Key Diagnostic: Look for the asymmetric nitro stretch (
) shifting upward by 15–30 cmin the 1,2-isomer compared to the 1,4-isomer.[1]
Experimental Protocol: High-Fidelity Acquisition
To resolve these subtle shifts (often <20 cm
Reagents & Equipment
-
Analyte: 1-Methoxy-2-nitronaphthalene (Solid, M.P. ~79°C).[2][3]
-
Matrix: Spectroscopic grade KBr (dried at 110°C).
-
Instrument: FTIR Spectrometer (Resolution: 2 cm
, Scans: 32).[1][2][3]
Step-by-Step Procedure
-
Blank Correction: Run a background scan with the sample holder empty (or pure KBr) to remove atmospheric CO
(2350 cm ) and H O (~3400 cm ) interference.[1][2][3] -
Grinding: In an agate mortar, mix 1-2 mg of the analyte with ~200 mg of KBr. Grind until a fine, uniform powder is achieved (particle size < wavelength of IR light to minimize scattering).[1]
-
Pellet Formation: Transfer the mixture to a die set. Apply 8-10 tons of pressure under vacuum for 2 minutes to form a transparent pellet.
-
Acquisition: Place the pellet in the holder. Acquire spectrum from 4000 to 400 cm
.[2][3] -
Post-Processing: Apply baseline correction. Do not smooth the data aggressively, as this may obscure the splitting of the nitro peaks often seen in twisted systems.[1]
Visualization: Spectral Analysis Workflow
The following diagram illustrates the decision logic for distinguishing the isomers based on the acquired spectral data.
Caption: Logical workflow for differentiating nitro-methoxy-naphthalene isomers using FTIR peak shifts derived from steric environments.
Detailed Peak Assignments
Beyond the primary nitro stretches, the full spectrum provides secondary confirmation.[1]
The Nitro Group ( )[1]
-
Asymmetric Stretch (
): The most sensitive marker.[1][3] In 1-methoxy-2-nitronaphthalene, the proximity of the bulky methoxy group prevents the nitro group from lying coplanar with the aromatic ring.[1][2] This reduces the -electron delocalization into the N-O bonds, increasing their force constant.[1] -
Symmetric Stretch (
): Often appears as a doublet or broadens due to coupling with ring vibrations.[1][3]
The Methoxy Group ( )[1]
-
C-H Stretch: Distinct from aromatic C-H (>3000 cm
).[1][2][3] Look for weak bands just below 3000 cm (2850–2960 cm ).[1][2][3] -
C-O-C Stretch: Strong asymmetric stretching vibration of the ether linkage.
Aromatic Skeleton[1][3]
-
C=C Ring Stretch: 1580–1600 cm
.[2][3] -
C-H Out-of-Plane (OOP) Bending: This region (700–900 cm
) is diagnostic of the substitution pattern but can be complex in naphthalenes.[2]
References
-
NIST Chemistry WebBook. Naphthalene, 2-nitro- Infrared Spectrum.[2][3][4] National Institute of Standards and Technology.[3][4] Available at: [Link][1]
-
Indian Journal of Chemistry, Section B. Ceric ammonium nitrate mediated oxidative dimerisation of 1-methoxy naphthalene. (2011).[1][2][3] Discusses synthesis and IR characterization of nitro-methoxy naphthalenes. Available at: [Link][1]
-
Journal of Medicinal Chemistry. Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines. (2014).[1][2][3][5] Contains synthesis and NMR characterization of 1-methoxy-2-nitronaphthalene (Compound 15).[2][3] Available at: [Link][1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methyl 4-nitronaphthyl ether | C11H9NO3 | CID 78613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-1-nitronaphthalene | C11H9NO3 | CID 78614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naphthalene, 2-nitro- [webbook.nist.gov]
- 5. 1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of 1-Methoxy-2-nitronaphthalene
Executive Summary: The Ortho-Effect Advantage[1]
In the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), distinguishing positional isomers is a critical challenge.[1] 1-Methoxy-2-nitronaphthalene (1M2NN) presents a unique mass spectrometric signature driven by the "Ortho Effect" —a proximity-driven rearrangement between the nitro (-NO₂) and methoxy (-OCH₃) groups.[1]
Unlike its structural isomers (e.g., 1-methoxy-4-nitronaphthalene) which predominantly fragment via direct cleavage of the nitro group, 1M2NN undergoes a specific intramolecular oxygen/hydrogen transfer.[1] This guide details the mechanistic pathways and provides a comparative analysis to validate the identification of 1M2NN in complex matrices.
Mechanistic Profiling & Fragmentation Pathways[1][2][3][4][5]
The fragmentation of 1M2NN under Electron Ionization (EI) is governed by the steric proximity of the 1-methoxy and 2-nitro substituents. This interaction facilitates low-energy rearrangement pathways that are kinetically unfavorable in meta or para isomers.[1]
The "Ortho Effect" Mechanism
While the standard loss of
-
Hydrogen Transfer / OH Loss: A hydrogen atom from the methoxy group transfers to the nitro oxygen, facilitating the expulsion of a hydroxyl radical (
, 17 Da). -
Nitro-Nitrite Rearrangement: The nitro group rearranges to a nitrite ester, allowing for the loss of nitric oxide (
, 30 Da).
Fragmentation Pathway Diagram (Graphviz)
Caption: Figure 1. Competitive fragmentation pathways of 1-Methoxy-2-nitronaphthalene. Green nodes indicate ortho-specific diagnostic ions.
Comparative Analysis: 1M2NN vs. Alternatives
To ensure robust identification, 1M2NN must be differentiated from its para-isomer (1-methoxy-4-nitronaphthalene) and analyzed using the correct ionization technique.[1]
Isomeric Differentiation (Specificity)
The para-isomer lacks the steric ability to perform the ortho-rearrangement.[1] Consequently, its spectrum is dominated by simple cleavage.[1]
| Feature | 1-Methoxy-2-nitronaphthalene (Ortho) | 1-Methoxy-4-nitronaphthalene (Para) | Diagnostic Significance |
| [M-OH]⁺ (m/z 186) | Distinct/Observable | Negligible / Absent | Primary Differentiator. Indicates 1,2-substitution.[1] |
| [M-NO]⁺ (m/z 173) | Present (Rearrangement) | Weak | Secondary confirmation of ortho-nitro/methoxy interaction.[1] |
| [M-NO₂]⁺ (m/z 157) | Strong | Dominant / Base Peak | Common to both; cannot be used alone for ID.[1] |
| Mechanism | Complex (Direct + Rearrangement) | Simple (Direct Cleavage) | Ortho-isomer spectra are "richer" in high-mass fragments.[1] |
Technique Comparison: EI vs. ESI vs. CI
| Technique | Suitability | Verdict |
| Electron Ionization (EI) | High | Recommended. Generates the fragment fingerprint required to observe the ortho-effect ions (m/z 186). |
| Chemical Ionization (CI) | Medium | Useful only for molecular weight confirmation (M+H).[1] Fails to generate structural diagnostic fragments. |
| Electrospray (ESI) | Low | Nitro-PAHs ionize poorly in ESI without specific derivatization or dopants.[1] |
Validated Experimental Protocol
This protocol is designed to maximize the detection of the molecular ion and the diagnostic ortho-effect fragments.
Sample Preparation[2]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid alcohols (MeOH/EtOH) to prevent transesterification artifacts in the injector port.[1]
-
Concentration: 10 µg/mL (10 ppm) for full scan acquisition.[1]
GC-MS Instrumentation Parameters
-
System: Agilent 7890/5977 (or equivalent).
-
Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane phase.[1]
Step-by-Step Acquisition Workflow:
-
Inlet Parameters:
-
Mode: Splitless (1 min purge).
-
Temperature: 280°C (High temp ensures rapid volatilization of PAHs).[1]
-
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.[1]
-
Final: 300°C (hold 5 min).
-
-
MS Source (EI):
Data Validation Criteria (Self-Check)
-
Criterion 1: The Molecular Ion (m/z 203) must be clearly visible (>10% relative abundance).[1]
-
Criterion 2: The [M-NO₂]⁺ peak (m/z 157) should be present.[1]
-
Criterion 3 (The Test): Check for m/z 186 ([M-OH]⁺).[1] If absent, the analyte is likely the para isomer (1-methoxy-4-nitronaphthalene) or a different nitro-isomer.[1]
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 1-Methoxy-4-nitronaphthalene (Isomer Comparison). National Institute of Standards and Technology.[1][4] [Link]
-
Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967).[1] Mass Spectrometry of Organic Compounds.[1][5][6][2][7][8][9] Holden-Day. (Foundational text on the "Ortho Effect" in nitroanisoles).
-
Yinon, J. (1987).[1] Mass Spectrometry of Explosives and Nitro Compounds.[1]Mass Spectrometry Reviews, 1(4).[1] (Detailed mechanisms of nitro-group rearrangements).
-
Schuetzle, D., & Jensen, T. E. (1985).[1] Analysis of Nitrated Polycyclic Aromatic Hydrocarbons (Nitro-PAH) by Mass Spectrometry.[1]Environmental Health Perspectives. [Link][1]
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A Comparative Guide to the UV-Vis Absorption of 1-Methoxy-2-nitronaphthalene
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-methoxy-2-nitronaphthalene, a crucial analytical parameter for researchers in organic synthesis, materials science, and drug development. By comparing its spectral behavior in various solvents with that of structurally related nitronaphthalene derivatives, this document offers valuable insights into the electronic properties of this class of compounds and practical guidance for their characterization.
The Significance of UV-Vis Spectroscopy for Nitroaromatic Compounds
UV-Vis spectroscopy is a fundamental technique for characterizing organic molecules, particularly those containing chromophores—functional groups that absorb light in the UV and visible regions of the electromagnetic spectrum.[1][2] For nitroaromatic compounds like 1-methoxy-2-nitronaphthalene, the nitro group (-NO₂) in conjunction with the aromatic naphthalene ring system constitutes a significant chromophore.
The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state.[2] The specific wavelengths at which a molecule absorbs light are determined by the energy difference between these electronic states. This, in turn, is intrinsically linked to the molecule's structure, including the extent of conjugation and the presence of electron-donating or electron-withdrawing groups.[3][4] Therefore, the UV-Vis absorption spectrum serves as a molecular fingerprint, providing valuable information about the electronic structure and environment of the analyte.
UV-Vis Absorption Maxima of 1-Methoxy-2-nitronaphthalene: A Solvatochromic Investigation
The position of the absorption maximum (
| Solvent | Dielectric Constant (ε) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | |
| n-Hexane | 1.88 | Data not found | Data not found |
| Dichloromethane | 8.93 | Data not found | Data not found |
| Ethanol | 24.55 | Data not found | Data not found |
| Acetonitrile | 37.5 | Data not found | Data not found |
| Water | 80.1 | Data not found | Data not found |
The interaction between the solvent and the solute can stabilize or destabilize the ground and excited states to different extents, leading to a shift in the absorption maximum.[6] For nitroaromatic compounds, which possess a significant dipole moment, an increase in solvent polarity often leads to a bathochromic (red) shift, indicating a stabilization of the more polar excited state.[8]
Caption: Compared Naphthalene Derivatives.
Experimental Protocol for UV-Vis Absorption Measurement
The following is a generalized, yet detailed, protocol for the accurate determination of the UV-Vis absorption maxima of an organic compound like 1-methoxy-2-nitronaphthalene.
Materials and Equipment:
-
1-Methoxy-2-nitronaphthalene
-
Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of 1-methoxy-2-nitronaphthalene.
-
Dissolve the compound in a suitable solvent (e.g., ethanol) in a 100 mL volumetric flask. Ensure complete dissolution and dilute to the mark. This creates a stock solution of known concentration.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0 for optimal accuracy. [1]
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the wavelength range for scanning, typically from 200 nm to 800 nm for a broad survey.
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent that was used to prepare the working solutions.
-
Place the cuvette in the reference beam path of the spectrophotometer.
-
Fill a second quartz cuvette with the same pure solvent and place it in the sample beam path.
-
Run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution to be measured.
-
Fill the sample cuvette with the working solution.
-
Place the cuvette back into the sample holder of the spectrophotometer.
-
Initiate the scan to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) at which the maximum absorbance occurs (
). -
If the molar absorptivity (
) is to be determined, use the Beer-Lambert Law equation: A =ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> cl, where A is the absorbance at , c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).
-
Conclusion
The UV-Vis absorption spectrum of 1-methoxy-2-nitronaphthalene is a critical parameter for its identification and characterization. While specific experimental data across a range of solvents is not extensively published, the principles of solvatochromism and comparison with related nitronaphthalene derivatives provide a strong framework for predicting its spectral behavior. The position of the absorption maxima will be influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group, as well as the polarity of the solvent. The provided experimental protocol offers a reliable method for obtaining this valuable data, which is essential for researchers working with this and similar nitroaromatic compounds.
References
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC. Available from: [Link]
-
UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture - Sim4t. Available from: [Link]
-
Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide | Request PDF - ResearchGate. Available from: [Link]
-
UV-visible spectra of 1-nitropyrene (yellow), 1-nitronaphthalene... - ResearchGate. Available from: [Link]
-
UV absorption solvatochromic shift of 4-nitroaniline in supercritical water - RSC Publishing. Available from: [Link]
-
1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem - NIH. Available from: [Link]
-
Synthesis of 1-Nitronaphthalene under Homogeneous Conditions - SciTePress. Available from: [Link]
-
A systematic study of the absorbance of the nitro functional group in the vacuum UV region. - IU Indianapolis ScholarWorks. Available from: [Link]
-
UV-Vis Spectroscopy of Organic Compounds | PDF - Scribd. Available from: [Link]
-
UV-Visible Spectroscopy - MSU chemistry. Available from: [Link]
-
Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. Available from: [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. Available from: [Link]
-
Experimental database of optical properties of organic compounds - PMC - NIH. Available from: [Link]
-
Solvatochromism - Wikipedia. Available from: [Link]
-
Solvatochromism – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Study of Solvent Effects on the Electronic Absorption Spectra of synthesized acrylates in different Solvents - of DSpace. Available from: [Link]
-
Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Available from: [Link]
-
H NMR Chemical Shift as an Index of UV-Vis Absorption/Emission Maxima in Aromatic Dyes | ChemRxiv. Available from: [Link]
-
Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes - SciSpace. Available from: [Link]
-
Interpreting UV-Vis Spectra - University of Toronto Scarborough. Available from: [Link]
-
Determination of New IR and UV/VIS Spectroscopic Parameters of the C84-D2:22 Isomer for Its Quantitative Assessment, Identification and Possible Applications - MDPI. Available from: [Link]
-
Effects of solvent on the UV-visible absorption spectra of acenaphtho(1,2-b) quinoxaline and - Academic Journals. Available from: [Link]
-
Ultrafast time-resolved absorption spectroscopy of geometric isomers of carotenoids - PMC. Available from: [Link]
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Available from: [Link]
-
EFFECT OF SOLVENT ON UV AND VISIBLE SPECTRA OF FORMYLMETHYLFLAVIN AND PHOTOPRODUCTS. Available from: [Link]
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- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvatochromism - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. UV absorption solvatochromic shift of 4-nitroaniline in supercritical water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
1-Methoxy-2-nitronaphthalene: Comprehensive Operational Safety and Disposal Guide
Proper handling and disposal of nitroaromatic compounds are critical components of laboratory safety and environmental stewardship. 1-Methoxy-2-nitronaphthalene is a pale yellow solid[1] frequently utilized as an intermediate in organic synthesis, pharmaceutical development, and TLR8-selective agonist research[1]. Due to its specific chemical structure, it presents unique toxicological and environmental hazards that require strict adherence to professional disposal protocols[2].
This guide provides researchers, scientists, and EHS (Environmental Health and Safety) professionals with a self-validating, step-by-step operational plan for the safe management and disposal of 1-Methoxy-2-nitronaphthalene.
Physicochemical & Hazard Profiling
Before initiating any disposal procedures, it is imperative to understand the fundamental properties and hazards of the material. The presence of the nitro group (-NO
Table 1: Quantitative Data and Hazard Summary
| Property / Classification | Data / Description |
| CAS Number | 4900-62-3 |
| Molecular Formula | C |
| Molecular Weight | 203.2 g/mol |
| Physical State | Pale yellow solid[1] |
| GHS Hazard: H302 | Harmful if swallowed[2] |
| GHS Hazard: H315 / H319 | Causes skin irritation / Causes serious eye irritation[2] |
| GHS Hazard: H335 | May cause respiratory irritation[2] |
| GHS Hazard: H411 | Toxic to aquatic life with long-lasting effects[2] |
Pre-Disposal Operational Safety (PPE & Handling)
To prevent exposure to hazardous dust and mitigate respiratory irritation (H335), all handling and packaging of 1-Methoxy-2-nitronaphthalene must be conducted under controlled conditions[2].
Step-by-Step Handling Protocol:
-
Engineering Controls: Conduct all waste consolidation inside a certified, actively venting chemical fume hood to ensure airborne particulates are captured.
-
Donning PPE: Equip standard nitroaromatic-rated Personal Protective Equipment (PPE). This includes safety goggles with side-shields, an impervious laboratory coat, and protective nitrile gloves[2]. (Causality Note: Double-gloving is highly recommended, as lipophilic nitroaromatics can slowly permeate standard single-layer nitrile upon prolonged contact).
-
Apparatus Preparation: Ensure an anti-static weighing spatula or scoop is used to handle the solid. Static discharge, while low-risk for this specific stable solid, should always be minimized when handling powdered organic waste.
Step-by-Step Disposal Procedure
Under no circumstances should 1-Methoxy-2-nitronaphthalene be disposed of via standard laboratory drains or as regular municipal solid waste[2]. The following self-validating workflow ensures compliance with environmental regulations.
Step 1: Chemical Segregation
-
Action: Isolate 1-Methoxy-2-nitronaphthalene waste from all strong oxidizing agents[2].
-
Causality: Nitroaromatic compounds possess a hydrocarbon fuel backbone and a built-in oxidizer (the nitro group). While stable on their own, introducing external strong oxidizers lowers the activation energy required for rapid, uncontrolled, and potentially explosive exothermic reactions.
Step 2: Primary Packaging
-
Action: Carefully transfer the solid waste into a chemically compatible, sealable container, such as a High-Density Polyethylene (HDPE) wide-mouth jar or an amber glass bottle.
-
Causality: Using a wide-mouth container minimizes the risk of spilling the solid powder during transfer, preventing unnecessary contamination of the fume hood workspace.
Step 3: Secondary Containment
-
Action: Place the sealed primary container into a secondary containment bin (e.g., a heavy-duty polypropylene tray).
-
Causality: Secondary containment acts as a fail-safe during transit from the laboratory to the EHS waste storage room, ensuring that if the primary vessel is dropped and fractures, the hazardous material remains entirely contained.
Step 4: GHS Labeling
-
Action: Affix a standardized hazardous waste tag to the primary container. The label must explicitly state "1-Methoxy-2-nitronaphthalene" and include the GHS pictograms for Health Hazard/Irritant (H302, H315, H319, H335) and Environmental Hazard (H411)[2].
Step 5: Off-Site Disposal via Licensed Facility
-
Action: Transfer the documented waste to your institution's EHS department for off-site disposal.
-
Causality: The primary and legally recommended method for the destruction of toxic nitroaromatic compounds is high-temperature incineration by a licensed chemical waste disposal contractor[2]. Incineration completely breaks down the stable naphthalene ring and safely scrubs the resulting nitrogen oxides (NO
) from the exhaust.
Mandatory Visualization: Disposal Workflow
Standardized hazardous waste disposal workflow for 1-Methoxy-2-nitronaphthalene.
Emergency Spill Response Workflow
In the event of an accidental spill during the packaging or transit phases, immediate and systematic action is required to prevent environmental contamination and personnel exposure.
Step-by-Step Spill Protocol:
-
Secure the Area: Restrict access to the spill zone. If the spill occurs outside a fume hood, ensure the room's ventilation is operating at maximum capacity to clear potential airborne dust.
-
Containment: Do not use combustible materials (like sawdust) to clean up nitroaromatic compounds. Instead, surround and cover the spilled solid with an inert, non-combustible absorbent material such as dry sand or vermiculite.
-
Mechanical Recovery: Using a non-sparking plastic dustpan and brush, gently sweep the absorbent-chemical mixture. Use slow, deliberate motions to prevent the aerosolization of the toxic dust.
-
Waste Consolidation: Deposit the swept material into a designated hazardous waste container, label it as "Spill Debris: 1-Methoxy-2-nitronaphthalene," and proceed with Step 5 of the standard disposal procedure.
-
Decontamination: Wash the affected surface thoroughly with water and a laboratory-grade detergent to remove lipophilic residues. Collect all wash water as hazardous aqueous waste; do not let the rinsate enter the municipal drain system[2].
References
- Benchchem. "1-Methoxynaphthalene | 2216-69-5 | Benchchem".
- Sigma-Aldrich. "2-nitronaphthalene | Sigma-Aldrich".
- PubMed Central (PMC). "Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines".
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
